Geranylgeraniol-d5 (major)
Description
BenchChem offers high-quality Geranylgeraniol-d5 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Geranylgeraniol-d5 (major) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(2E,6E,10E)-1,1-dideuterio-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraen-1-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i5D3,16D2 |
InChI Key |
OJISWRZIEWCUBN-ATCUSSGHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\C([2H])([2H])O)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Geranylgeraniol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and isotopic labeling of Geranylgeraniol-d5 (GGOH-d5). This deuterated analog of Geranylgeraniol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document details the synthetic pathway, experimental protocols, and relevant data.
Introduction to Geranylgeraniol and Isotopic Labeling
Geranylgeraniol (GGOH) is an acyclic diterpene alcohol that plays a crucial role as a precursor in the biosynthesis of a wide range of biologically important molecules, including carotenoids, steroids, and vitamins K and E.[1][2][3] Isotopic labeling, the technique of replacing an atom in a molecule with its isotope, is an indispensable tool in scientific research.[4] Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose.[5] The introduction of deuterium into a molecule like Geranylgeraniol can aid in tracing its metabolic fate, elucidating reaction mechanisms, and improving the pharmacokinetic properties of drugs through the kinetic isotope effect.[5][6][7]
Synthetic Strategy for Geranylgeraniol-d5
The synthesis of Geranylgeraniol-d5 can be achieved through a multi-step process involving the coupling of deuterated and non-deuterated building blocks. A common strategy involves the use of a deuterated source like Lithium Aluminum Deuteride (LiAlD₄) to introduce deuterium atoms at specific positions.[8][9] The following sections outline a plausible synthetic route adapted from established methods for synthesizing deuterated terpenoids.[8]
Workflow for the Synthesis of Geranylgeraniol-d5
Caption: A generalized workflow for the synthesis of Geranylgeraniol-d5.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of deuterated geranylgeraniol analogs.[8]
3.1. Synthesis of Deuterated C5 Building Block
A key step is the creation of a deuterated isoprene unit. This can be achieved by the reduction of a suitable carboxylic acid with LiAlD₄.
-
Step 1: Oxidation of a known aldehyde to a carboxylic acid.
-
The starting aldehyde is oxidized to the corresponding carboxylic acid using a standard oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent.
-
-
Step 2: Reduction of the carboxylic acid with LiAlD₄.
-
The carboxylic acid is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and cooled to 0 °C.
-
A solution of LiAlD₄ in the same solvent is added dropwise.
-
The reaction is stirred at room temperature until completion, then quenched carefully with water and a sodium hydroxide solution.
-
The resulting deuterated alcohol is extracted and purified.
-
-
Step 3: Oxidation of the deuterated alcohol to a deuterated aldehyde.
-
The deuterated alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
-
3.2. Chain Elongation and Coupling Reactions
The deuterated C5 aldehyde is then used in a series of chain elongation reactions.
-
Step 4: Wittig Reaction.
-
The deuterated aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form an α,β-unsaturated ester with high E-stereoselectivity.
-
-
Step 5: Reduction of the Ester.
-
The resulting ester is reduced to the corresponding allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
-
Step 6: Bromination.
-
The allylic alcohol is converted to an allylic bromide using a reagent such as phosphorus tribromide (PBr₃).
-
-
Step 7: Coupling with a Sulfone.
This sequence of reactions can be repeated to build up the full 20-carbon chain of Geranylgeraniol. The position of the deuterium labels in the final product will depend on the specific deuterated building blocks used. To achieve a d5 labeling pattern, a combination of deuterated starting materials would be necessary. For instance, using a deuterated C5 building block and a deuterated C10 or C15 coupling partner.
Geranylgeraniol Biosynthesis Pathway
Caption: The mevalonate pathway for the biosynthesis of Geranylgeraniol.
Quantitative Data
The following tables summarize typical quantitative data expected from the synthesis of deuterated Geranylgeraniol analogs. The exact values will vary depending on the specific reaction conditions and the scale of the synthesis.
Table 1: Reaction Yields for Key Synthetic Steps
| Step | Reaction | Typical Yield (%) |
| 1 | Oxidation to Carboxylic Acid | 85-95 |
| 2 | Reduction with LiAlD₄ | 75-90[8] |
| 3 | Oxidation to Aldehyde | 80-90 |
| 4 | Wittig Reaction | 70-85 |
| 5 | Ester Reduction | 70-90 |
| 6 | Bromination | 80-95 |
| 7 | Sulfone Coupling | 60-75 |
Table 2: Isotopic Purity and Incorporation
| Analytical Method | Parameter | Typical Value |
| Mass Spectrometry | Deuterium Incorporation | >98% |
| ¹H NMR Spectroscopy | Isotopic Purity | >98% |
| ¹³C NMR Spectroscopy | Positional Integrity | Confirmed |
Characterization Techniques
The successful synthesis and isotopic labeling of Geranylgeraniol-d5 must be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure of the molecule and the specific positions of the deuterium labels. The disappearance of signals in the ¹H NMR spectrum and the changes in the ¹³C NMR spectrum (due to C-D coupling) provide direct evidence of deuteration.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the final product, confirming the incorporation of the desired number of deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the final product and to assess its chemical purity.
Conclusion
The synthesis of Geranylgeraniol-d5 is a challenging but achievable goal for researchers in the fields of chemistry and drug development. By employing a strategic combination of deuterated building blocks and well-established synthetic methodologies, it is possible to produce this valuable isotopically labeled compound with high purity and isotopic incorporation. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of Geranylgeraniol-d5 in a variety of scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. CN1490292A - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]
- 3. CN1218918C - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. musechem.com [musechem.com]
- 6. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
The Central Role of Geranylgeraniol in the Mevalonate Pathway: A Technical Guide for Researchers
October 26, 2025
Abstract
Geranylgeraniol (GGOH), a C20 isoprenoid alcohol, is a pivotal intermediate in the mevalonate pathway, a fundamental metabolic cascade essential for the synthesis of cholesterol and a plethora of non-sterol isoprenoids. This technical guide provides an in-depth exploration of the biological significance of GGOH, tailored for researchers, scientists, and professionals in drug development. It elucidates the biosynthesis of GGOH, its conversion to the biologically active geranylgeranyl pyrophosphate (GGPP), and its critical role in the post-translational modification of proteins, particularly small GTPases of the Rho and Rab families. Furthermore, this guide delves into the multifaceted functions of GGOH in cellular processes, including the induction of apoptosis in cancer cells and its emerging therapeutic applications in mitigating the side effects of common pharmaceuticals like statins and bisphosphonates. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research in this dynamic field.
Introduction: Geranylgeraniol in the Landscape of the Mevalonate Pathway
The mevalonate pathway is a highly conserved metabolic route in eukaryotes, responsible for the production of two crucial five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[1]. These isoprenoid units are sequentially condensed to form longer chain isoprenoids, including farnesyl pyrophosphate (FPP; C15) and geranylgeranyl pyrophosphate (GGPP; C20)[1]. Geranylgeraniol (GGOH) emerges as a key intermediate, primarily serving as the precursor to GGPP[1].
The biological importance of GGOH is intrinsically linked to the functions of GGPP. GGPP is the substrate for geranylgeranylation, a post-translational modification where the 20-carbon geranylgeranyl moiety is covalently attached to cysteine residues of target proteins[2]. This lipid modification is crucial for the proper subcellular localization and function of a wide array of proteins, most notably the Rho, Rac, and Rab families of small GTPases, which are master regulators of the cytoskeleton, cell proliferation, and intracellular vesicle trafficking[2][3].
Beyond its role in protein prenylation, the GGOH-derived GGPP is a precursor for the biosynthesis of other vital molecules, including coenzyme Q10 (ubiquinone) and the menaquinone-4 (MK-4) form of Vitamin K2[4]. Given its central position in these fundamental cellular processes, dysregulation of GGOH metabolism has been implicated in various pathological conditions, including cancer and neurodegenerative diseases[5][6]. Conversely, the targeted modulation of GGOH levels holds significant therapeutic promise[4].
Biosynthesis of Geranylgeraniol and Geranylgeranyl Pyrophosphate
Geranylgeraniol is synthesized from FPP through the action of geranylgeranyl pyrophosphate synthase (GGPPS)[2][7]. GGPPS catalyzes the condensation of one molecule of IPP with FPP to yield GGPP[2][7]. Subsequently, GGPP can be dephosphorylated to form GGOH.
Quantitative Data: Enzyme Kinetics and Cellular Concentrations
The efficiency of GGPP synthesis and the intracellular availability of GGOH and GGPP are critical for maintaining cellular homeostasis. The following tables summarize key quantitative data related to GGPPS activity and the cellular concentrations of these isoprenoids.
| Enzyme | Substrate | Km Value | Species/System | Reference |
| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Farnesyl Pyrophosphate (FPP) | ~20 µM | Human (recombinant) | [8] |
| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Isopentenyl Pyrophosphate (IPP) | ~0.2 - 20 µM (varied) | Human (recombinant) | [8] |
| Farnesyl Pyrophosphate Synthase (FPPS) | Geranyl Pyrophosphate (GPP) | - | S. cerevisiae | [9] |
| Farnesyl Pyrophosphate Synthase (FPPS) | Isopentenyl Pyrophosphate (IPP) | - | S. cerevisiae | [9] |
Table 1: Michaelis-Menten Constants (Km) of Key Enzymes in Isoprenoid Synthesis.
| Isoprenoid | Cell Line / Tissue | Concentration | Reference |
| Geranylgeranyl Pyrophosphate (GGPP) | NIH3T3 cells | 0.145 ± 0.008 pmol/106 cells | [10][11] |
| Farnesyl Pyrophosphate (FPP) | NIH3T3 cells | 0.125 ± 0.010 pmol/106 cells | [10][11] |
| Geranylgeranyl Pyrophosphate (GGPP) | Human pancreatic cancer cell lines | 1.96 - 9.96 nmol/106 cells | [12] |
Table 2: Intracellular Concentrations of Farnesyl and Geranylgeranyl Pyrophosphate.
Biological Role of Geranylgeraniol in Protein Prenylation
The primary biological function of the GGOH-derived GGPP is to serve as a lipid donor for the geranylgeranylation of proteins. This process is catalyzed by two main enzymes: geranylgeranyltransferase I (GGTase-I) and Rab geranylgeranyltransferase (GGTase-II).
-
GGTase-I modifies proteins with a C-terminal CaaX box, where 'a' is an aliphatic amino acid and 'X' is typically leucine or phenylalanine. Key substrates include the gamma subunits of heterotrimeric G proteins and members of the Rho family of GTPases (e.g., RhoA, Rac1, Cdc42).
-
GGTase-II (or RabGGTase) specifically modifies Rab GTPases, which have C-terminal motifs like -XXCC, -XCXC, or -CCXX.
The attachment of the hydrophobic geranylgeranyl group facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their interaction with downstream effectors and their participation in signaling cascades.
References
- 1. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential role of geranylgeraniol in managing statin-associated muscle symptoms: a COVID-19 related perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geranylgeraniol suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geranylgeraniol and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology [mdpi.com]
- 7. Geranylgeranyl pyrophosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 8. geranylgeranyl diphosphate synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Geranylgeraniol-d5 as a Tracer in Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic flux analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers is central to these investigations, allowing for the precise tracking of atoms through metabolic reactions. This technical guide focuses on the application of Geranylgeraniol-d5 (GGOH-d5), a deuterated isoprenoid, as a tracer for dissecting the flux through the mevalonate pathway and related downstream processes. Geranylgeraniol is a key intermediate in the biosynthesis of a wide array of vital molecules, including cholesterol, steroid hormones, and coenzyme Q10, and is crucial for the post-translational modification of proteins via prenylation.[1] Perturbations in the mevalonate pathway are implicated in numerous diseases, making the ability to quantify its flux of significant interest in drug development and biomedical research. This document provides a comprehensive overview of the theoretical background, detailed experimental protocols, data analysis strategies, and visualization of metabolic pathways and workflows relevant to the use of GGOH-d5 in MFA.
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic flux analysis is a quantitative discipline that measures the rates (fluxes) of metabolic reactions within a cell or organism.[2][3][4] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of metabolic activity.[4] The core principle of isotope-assisted MFA involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into a biological system.[2][3] As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through various metabolic pathways.[4][5]
Deuterium (²H), a stable isotope of hydrogen, is a valuable tracer in metabolic studies.[6][7] The use of deuterated compounds, such as GGOH-d5, offers several advantages. The low natural abundance of deuterium results in a high signal-to-noise ratio, and its incorporation can be readily detected by mass spectrometry. Furthermore, deuterium labeling can provide unique insights into specific enzymatic reactions and metabolic transformations.
The Mevalonate Pathway and the Role of Geranylgeraniol
The mevalonate pathway is a fundamental metabolic route responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.[1] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce these key precursors. IPP and DMAPP are subsequently utilized in the synthesis of a vast array of essential molecules, including:
-
Cholesterol and Steroids: Crucial for membrane structure and signaling.
-
Ubiquinone (Coenzyme Q10): A vital component of the electron transport chain.
-
Dolichols: Involved in N-linked glycosylation of proteins.
-
Heme A: A prosthetic group in cytochrome c oxidase.
-
Isoprenylated Proteins: Proteins modified with farnesyl or geranylgeranyl groups, a process critical for their proper localization and function.
Geranylgeranyl pyrophosphate (GGPP), derived from the condensation of farnesyl pyrophosphate (FPP) and IPP, is a key 20-carbon intermediate in this pathway.[8] GGPP serves as the precursor for the synthesis of geranylgeranylated proteins and other diterpenoids. Geranylgeraniol (GGOH) is the alcohol form of this isoprenoid and can be metabolically converted back to GGPP. Exogenously supplied GGOH can be taken up by cells and enter the metabolic pool, making its deuterated form, GGOH-d5, an excellent tracer for studying the flux through the latter stages of the mevalonate pathway and into protein prenylation.[9]
Mevalonate Pathway Diagram
Caption: The Mevalonate Pathway and the entry point of the Geranylgeraniol-d5 tracer.
Experimental Protocols
The following protocols are synthesized from established methods for metabolic labeling with deuterated lipids and isoprenoids and should be adapted and optimized for the specific cell line and experimental conditions.[6][7][10]
Cell Culture and Labeling with Geranylgeraniol-d5
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines, primary cells) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing Geranylgeraniol-d5. The final concentration of GGOH-d5 will need to be optimized but a starting point of 10-50 µM is recommended. A stock solution of GGOH-d5 in a suitable solvent (e.g., ethanol or DMSO) should be prepared and diluted into the medium. A vehicle control (medium with the solvent but without GGOH-d5) should also be prepared.
-
Labeling: Remove the existing medium from the cells, wash once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the incorporation of the tracer over time. The optimal incubation time will depend on the metabolic rate of the cells.
-
Cell Harvesting: After the desired incubation period, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Protein Precipitation: Add ice-cold methanol to the cells and scrape them from the plate. Transfer the cell suspension to a microcentrifuge tube. Add an equal volume of ice-cold chloroform and water to induce phase separation. Vortex vigorously and centrifuge at high speed to pellet the protein and separate the aqueous and organic phases.
Extraction of Lipids and Prenylated Proteins
-
Lipid Extraction: The lower organic phase from the protein precipitation step contains the lipids, including unincorporated GGOH-d5 and its lipid metabolites. Carefully collect this phase into a new tube.
-
Protein Pellet: The protein pellet contains the geranylgeranylated proteins. This pellet can be washed with methanol to remove any remaining lipids.
-
Hydrolysis of Prenylated Proteins (Optional): To release the geranylgeranyl-cysteine moiety, the protein pellet can be subjected to enzymatic digestion (e.g., with pronase) or chemical hydrolysis.
-
Sample Preparation for MS Analysis: The lipid extract and the hydrolyzed protein fraction should be dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a reverse-phase liquid chromatography column (e.g., C18) to separate GGOH-d5 and its metabolites. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is typically used.
-
Mass Spectrometry: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) is used for detection and quantification.
-
MRM/SRM Method Development: For quantitative analysis, a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method should be developed. This involves selecting specific precursor-product ion transitions for both the deuterated and non-deuterated forms of geranylgeraniol and its downstream products.
-
Geranylgeraniol (GGOH): The precursor ion will be the protonated molecule [M+H]⁺. Fragmentation will likely involve the loss of water and characteristic cleavages of the isoprenoid chain.
-
Geranylgeraniol-d5 (GGOH-d5): The precursor ion will be [M+5+H]⁺. The fragmentation pattern will be similar to the unlabeled form but with a +5 Da shift in the fragment ions containing the deuterium labels.
-
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison across different experimental conditions.
Table 1: Isotopic Enrichment of Geranylgeraniol
| Time (hours) | Unlabeled GGOH (Peak Area) | GGOH-d5 (Peak Area) | % Enrichment |
| 0 | 1.2 x 10⁶ | 0 | 0.0% |
| 6 | 1.1 x 10⁶ | 2.5 x 10⁵ | 18.5% |
| 12 | 9.8 x 10⁵ | 5.1 x 10⁵ | 34.2% |
| 24 | 7.5 x 10⁵ | 8.9 x 10⁵ | 54.3% |
| 48 | 5.2 x 10⁵ | 1.2 x 10⁶ | 69.8% |
% Enrichment = (GGOH-d5 Area) / (Unlabeled GGOH Area + GGOH-d5 Area) * 100
Table 2: Incorporation of GGOH-d5 into a Specific Geranylgeranylated Protein (e.g., Rap1a)
| Treatment | Unlabeled Rap1a-GG (Relative Abundance) | Rap1a-GG-d5 (Relative Abundance) | Fold Increase in Labeled Protein |
| Control | 1.00 | 0.00 | - |
| GGOH-d5 (24h) | 0.65 | 0.35 | 0.54 |
| GGOH-d5 (48h) | 0.40 | 0.60 | 1.50 |
Relative abundance is determined by comparing the peak areas of the tryptic peptides corresponding to the C-terminus of Rap1a with and without the d5-geranylgeranyl modification.
Data Analysis Workflow
Caption: A generalized workflow for analyzing metabolic flux data from stable isotope tracing experiments.
Applications in Drug Development
The use of Geranylgeraniol-d5 as a tracer in MFA has significant potential in the field of drug development.
-
Target Validation: By quantifying the flux through the mevalonate pathway, researchers can validate the efficacy of drugs designed to inhibit key enzymes such as HMG-CoA reductase (statins) or farnesyl and geranylgeranyl transferases.
-
Pharmacodynamics: MFA can provide a dynamic readout of a drug's effect on its target pathway over time and at different concentrations.
-
Off-Target Effects: Isotope tracing can reveal unexpected alterations in metabolic pathways that are not the primary target of a drug, providing crucial information about potential side effects.
-
Disease Modeling: In diseases characterized by altered isoprenoid metabolism, such as certain cancers and genetic disorders, GGOH-d5 can be used to probe the underlying metabolic dysregulation.[11]
Conclusion
Geranylgeraniol-d5 represents a valuable tool for researchers seeking to interrogate the complexities of the mevalonate pathway and protein prenylation. While the direct application of GGOH-d5 in published MFA studies is not yet widespread, the methodologies and principles outlined in this technical guide provide a solid foundation for its use. By combining stable isotope tracing with advanced analytical techniques and computational modeling, the use of GGOH-d5 can provide unprecedented insights into cellular metabolism, with significant implications for basic research and the development of novel therapeutics.
References
- 1. Making sure you're not a bot! [open.uni-marburg.de]
- 2. drziweidai.com [drziweidai.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. proteopedia.org [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased flux through the mevalonate pathway mediates fibrotic repair without injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Deuterated Isoprenoids in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoprenoids and the Role of Deuteration
Isoprenoids, also known as terpenoids, represent one of the largest and most diverse families of natural products, with over 55,000 known compounds.[1] They are essential for a wide range of biological functions in all domains of life.[1][2] In animals, they are precursors to steroid hormones and cholesterol, while in plants, they function in photosynthesis (chlorophylls, carotenoids), defense (phytoalexins), and signaling.[2] All isoprenoids are derived from the polymerization of two five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4]
The biosynthesis of these fundamental precursors occurs through two distinct pathways: the mevalonate (MVA) pathway, prevalent in eukaryotes and archaea, and the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, found in most bacteria, green algae, and plant plastids.[3][5] These pathways provide the foundational molecules for creating larger isoprenoid structures like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20), which are then modified to produce the vast array of functional isoprenoids.[1][3]
Deuteration , the strategic replacement of hydrogen (¹H) with its stable, heavy isotope deuterium (²H or D), has emerged as a powerful tool in chemical and biological research.[6][7] This seemingly minor modification—the addition of a neutron—can have profound effects due to the Kinetic Isotope Effect (KIE) .[8][9] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[9][10] Consequently, reactions that involve breaking this bond in the rate-determining step proceed more slowly.[10] This principle is leveraged in three primary areas of research concerning isoprenoids:
-
Mechanistic Elucidation: Studying the KIE helps researchers understand enzymatic reaction mechanisms, identify rate-limiting steps, and characterize transition state structures.[11][12]
-
Metabolic Tracing: Deuterated isoprenoid precursors serve as stable isotope tracers to map metabolic pathways, quantify fluxes, and follow the fate of molecules in complex biological systems without the need for radioactive labels.[2][5][13]
-
Drug Development: Incorporating deuterium into drug molecules at sites susceptible to metabolic oxidation can slow down their breakdown, enhancing metabolic stability, improving pharmacokinetic profiles, and potentially reducing dosing frequency and adverse effects.[6][14]
This guide provides an in-depth review of the literature on deuterated isoprenoids, focusing on their synthesis, application in research, and role in pharmaceutical development.
Isoprenoid Biosynthesis Pathways
Understanding the synthesis of isoprenoids is crucial for designing effective isotopic labeling strategies. The two primary pathways, MVA and MEP, offer distinct entry points for introducing deuterated precursors.
dot
Caption: Overview of MVA and MEP pathways for isoprenoid precursor biosynthesis.
Synthesis and Experimental Protocols
The synthesis of deuterated isoprenoids is foundational to their use in research. Methodologies range from chemical synthesis to biological production in engineered organisms.
Chemical Synthesis Protocols
Chemical synthesis provides precise control over the location of deuterium labels. A common strategy involves activating an alcohol precursor to a better leaving group (e.g., tosylate or halide), followed by nucleophilic attack with pyrophosphate.[4]
Example Protocol: Synthesis of Deuterated Hemiterpene Diphosphates [4]
-
Precursor Selection: Start with a commercially available or synthesized deuterated alcohol analog of isopentenol or dimethylallyl alcohol. The position of the deuterium label(s) is determined at this stage.
-
Activation: Convert the alcohol to a tosylate or mesylate by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This creates a good leaving group for the subsequent step.
-
Halogenation (Alternative to Activation): Alternatively, convert the alcohol to an alkyl halide using reagents like phosphorus tribromide (PBr₃).
-
Pyrophosphate Displacement: The activated precursor (tosylate, mesylate, or halide) is reacted with a pyrophosphate salt, such as tris(tetra-n-butylammonium) hydrogen pyrophosphate, in an aprotic solvent like acetonitrile. This Sₙ2 reaction displaces the leaving group to form the deuterated diphosphate ester.
-
Purification: The crude product is purified extensively, typically using anion-exchange chromatography followed by reverse-phase HPLC to isolate the desired deuterated isoprenoid diphosphate.
Biosynthetic Protocols
Feeding deuterated precursors to microorganisms engineered for isoprenoid production is an effective method for generating complex labeled molecules.
Example Protocol: Tracing the MEP Pathway in E. coli [5]
-
Strain Selection: Utilize an E. coli strain with a knockout in a key pathway enzyme, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase). This forces the bacterium to rely on an exogenous source for isoprenoid synthesis.
-
Culture Medium Preparation: Prepare a minimal culture medium and supplement it with a deuterated precursor, such as [1,1-²H₂]ME (2-C-methyl-D-erythritol).
-
Cell Culture: Grow the engineered E. coli strain in the prepared medium, allowing it to incorporate the deuterated precursor into its downstream isoprenoids (e.g., menaquinone, ubiquinone).
-
Metabolite Extraction: After a suitable growth period, harvest the cells. Extract the lipids and other isoprenoid-containing fractions using a solvent system like chloroform/methanol.
-
Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the location and extent of deuterium incorporation, providing insights into the metabolic fate of the precursor's hydrogen atoms.[2][5]
Applications in Mechanistic Studies: The Kinetic Isotope Effect (KIE)
The KIE is the ratio of the reaction rate using a light isotope (kₗ) to that of a heavy isotope (kₕ), typically expressed as kₗ/kₕ.[8] For C-H vs. C-D bonds, a primary KIE (where the bond is broken in the rate-determining step) is typically in the range of 6-10, indicating a significantly slower reaction for the deuterated compound.[8] Secondary KIEs, where the labeled bond is not broken, are much smaller but can still provide valuable information about changes in hybridization or steric environment at the transition state.[8][10]
dot
References
- 1. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Synthetic Biology, Combinatorial Biosynthesis, and Chemo-Enzymatic Synthesis of Isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium-labelled isotopomers of 2-C-methyl-D-erythritol as tools for the elucidation of the 2-C-methyl-D-erythritol 4-phosphate pathway for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. synmr.in [synmr.in]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Isotopic Standards: A Technical Guide to Geranylgeraniol-d5
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of biomedical research and pharmaceutical development, the accuracy of quantitative analysis is paramount. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, correcting for variations in sample preparation and instrument response. This technical guide provides an in-depth overview of the commercial availability and purity of Geranylgeraniol-d5, a crucial tool for researchers studying the mevalonate pathway, protein prenylation, and related metabolic processes.
Commercial Availability of Geranylgeraniol-d5
Geranylgeraniol-d5 (CAS No. 174873-05-3) is a deuterated form of Geranylgeraniol, an important isoprenoid intermediate. It is commercially available from a number of specialized chemical suppliers that produce stable isotope-labeled compounds for research purposes.
Key suppliers for Geranylgeraniol-d5 and other deuterated isoprenoids include:
-
MedChemExpress
-
LGC Standards
-
CymitQuimica
-
Toronto Research Chemicals (TRC)
These suppliers typically offer the standard in various quantities, ranging from milligrams to larger custom-synthesized batches, to accommodate the needs of different research applications. When procuring Geranylgeraniol-d5, it is essential to request a Certificate of Analysis (CoA) to obtain precise data on its purity and isotopic enrichment.
Purity and Quality of Geranylgeraniol-d5 Standards
The utility of a stable isotope-labeled internal standard is directly dependent on its chemical and isotopic purity. While a specific Certificate of Analysis for a given lot of Geranylgeraniol-d5 must be obtained from the supplier at the time of purchase, the following table summarizes the expected purity specifications based on typical industry standards for high-quality deuterated lipid compounds.[1][2]
| Parameter | Typical Specification | Analytical Method(s) | Importance in Quantitative Analysis |
| Chemical Purity | ≥98% | HPLC, GC-MS, NMR | Ensures that the analytical signal is not confounded by the presence of impurities that could interfere with the measurement of the analyte or the internal standard. |
| Isotopic Purity | ≥98% | Mass Spectrometry (MS) | Defines the percentage of the labeled compound that contains the desired number of deuterium atoms, which is critical for accurate quantification. |
| Isotopic Enrichment | Varies by lot | Mass Spectrometry (MS) | Specifies the abundance of the deuterated isotope at each labeled position, ensuring a distinct mass shift from the unlabeled analyte. |
| Identity | Confirmed | ¹H-NMR, ¹³C-NMR, MS | Verifies the chemical structure of the compound. |
Note: The values presented in this table are representative. Researchers must consult the Certificate of Analysis provided by the supplier for the specific lot of Geranylgeraniol-d5 being used.
Experimental Protocol: Quantification of Geranylgeraniol in Biological Matrices using Geranylgeraniol-d5 as an Internal Standard
The following is a representative LC-MS/MS protocol for the quantification of Geranylgeraniol in a biological matrix (e.g., plasma, cell lysates) using Geranylgeraniol-d5 as an internal standard. This protocol is a general guideline and may require optimization based on the specific matrix, instrumentation, and desired sensitivity.
1. Materials and Reagents
-
Geranylgeraniol (unlabeled standard)
-
Geranylgeraniol-d5 (internal standard)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, isopropanol, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Biological matrix (e.g., plasma, cell lysate)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials (if further cleanup is required)
2. Standard Solution Preparation
-
Prepare a stock solution of unlabeled Geranylgeraniol in a suitable organic solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of Geranylgeraniol-d5 in the same solvent at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution.
-
Prepare a working internal standard solution of Geranylgeraniol-d5 at a fixed concentration.
3. Sample Preparation
-
Thaw biological samples on ice.
-
To a 100 µL aliquot of the biological sample, add a fixed amount of the Geranylgeraniol-d5 internal standard working solution. The amount should be chosen to yield a robust signal in the LC-MS/MS analysis.
-
For protein precipitation, add 3 volumes of ice-cold acetonitrile or methanol containing the internal standard. Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup (e.g., SPE or LLE) if matrix effects are significant.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for the separation of isoprenoids.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate Geranylgeraniol from other matrix components.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for the analysis of Geranylgeraniol.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Geranylgeraniol (unlabeled): The precursor ion will be the [M+H]⁺ or [M+NH₄]⁺ adduct. The product ions will be specific fragments generated by collision-induced dissociation (CID). These transitions need to be optimized by infusing the standard compound.
-
Geranylgeraniol-d5 (labeled): The precursor ion will be 5 mass units higher than the unlabeled compound. The product ions may or may not have the same mass shift depending on the location of the deuterium labels. These transitions also require optimization.
-
-
5. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the unlabeled Geranylgeraniol to the peak area of the Geranylgeraniol-d5 internal standard against the concentration of the unlabeled Geranylgeraniol standards.
-
The concentration of Geranylgeraniol in the unknown biological samples is then determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Visualizing the Workflow and Signaling Context
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the procurement and quality assessment of Geranylgeraniol-d5, its role in the mevalonate pathway, and the experimental workflow for its use in quantitative analysis.
References
Spontaneous Fragmentation of Geranylgeraniol-d5 in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spontaneous fragmentation of Geranylgeraniol-d5 observed in mass spectrometry. Geranylgeraniol, a key intermediate in the biosynthesis of various terpenes and vitamins, is frequently studied in metabolic research and drug development. The use of deuterated standards like Geranylgeraniol-d5 is crucial for accurate quantification and for elucidating biosynthetic pathways. Understanding its fragmentation behavior is paramount for reliable data interpretation.
Introduction to Geranylgeraniol and Its Fragmentation
Geranylgeraniol (GGOH) is a C20 isoprenoid alcohol with the chemical formula C20H34O.[1] In mass spectrometry, particularly under electron ionization (EI) or in-source collision-induced dissociation (CID), GGOH and other terpene alcohols are known to undergo characteristic fragmentation reactions.[2] The primary fragmentation pathways for alcohols typically involve dehydration (the loss of a water molecule) and alpha-cleavage (the breaking of the bond adjacent to the oxygen-bearing carbon).[3][4]
The molecular weight of unlabeled Geranylgeraniol is approximately 290.48 g/mol . The deuterated form, Geranylgeraniol-d5, incorporates five deuterium atoms, leading to an increase in its molecular weight. The exact position of the deuterium labels is critical for predicting the mass shifts of the resulting fragment ions.[5][6][7] This guide will focus on a commercially available Geranylgeraniol-d5 standard where the deuterium atoms are located on the terminal isopropylidene group and the hydroxyl-bearing carbon.
Predicted Spontaneous Fragmentation of Geranylgeraniol-d5
While a specific experimental mass spectrum for Geranylgeraniol-d5 is not publicly available, its fragmentation pattern can be predicted based on the known fragmentation of unlabeled Geranylgeraniol and the established principles of mass spectrometry for deuterated compounds.[5][6][7] The molecular ion of Geranylgeraniol-d5 is expected at a mass-to-charge ratio (m/z) of 295.
The primary spontaneous fragmentation events anticipated for Geranylgeraniol-d5 in the mass spectrometer source are:
-
Neutral Loss of Water (H2O, HOD, or D2O): Due to the presence of the hydroxyl group and deuterium atoms on the C1 carbon, the neutral loss of a water molecule can occur in three ways: loss of H₂O (18 Da), HOD (19 Da), or D₂O (20 Da). The relative abundance of these losses will depend on the ionization conditions and the specific location of the deuterium atoms. Given the common mechanism of 1,2-elimination for water loss from alcohols, a significant loss of HOD is expected.
-
Cleavage of Isoprene Units: Terpenes are known to fragment through the cleavage of the bonds connecting their isoprene units. This results in a series of characteristic carbocation fragments.
-
Alpha-Cleavage: Cleavage of the C1-C2 bond (alpha-cleavage) can lead to the formation of a [CH2OD]+ fragment.
The following table summarizes the predicted major fragment ions for Geranylgeraniol-d5.
| Predicted Fragment Ion (m/z) | Proposed Structure/Origin | Notes |
| 295 | [M+H]+ | Molecular ion of Geranylgeraniol-d5. |
| 277 | [M - H₂O]+ | Loss of a molecule of water. |
| 276 | [M - HOD]+ | Loss of a molecule of deuterated water. |
| 275 | [M - D₂O]+ | Loss of a molecule of dideuterated water. |
| 226 | [M - C₅H₈D]+ | Loss of a deuterated isoprene unit. |
| 157 | [C₁₀H₁₄D₃]+ | Fragment containing two isoprene units with three deuterium atoms. |
| 86 | [C₅H₈D₃]+ | Terminal isoprene unit containing three deuterium atoms. |
| 74 | [C₅H₉D₂]+ | Isoprene unit fragment with two deuterium atoms. |
| 71 | [C₅H₁₁]+ | Common terpene fragment.[8] |
| 69 | [C₅H₉]+ | The base peak in the mass spectrum of unlabeled Geranylgeraniol, corresponding to an isoprene unit.[1][8][9] |
Proposed Fragmentation Pathway
The fragmentation of Geranylgeraniol-d5 is initiated by the ionization of the molecule, typically at the hydroxyl group or one of the double bonds. The resulting molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.
References
- 1. Geranylgeraniol | C20H34O | CID 5281365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential [mdpi.com]
A Comprehensive Technical Guide to the Stability and Storage of Geranylgeraniol-d5
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of deuterated compounds like Geranylgeraniol-d5 is critical for ensuring experimental accuracy and the long-term viability of research materials. This guide provides an in-depth overview of the stability profile and recommended storage conditions for Geranylgeraniol-d5, based on available data for its non-deuterated counterpart, Geranylgeraniol.
Overview of Geranylgeraniol
Geranylgeraniol is an important intermediate in the mevalonate pathway, a vital metabolic route for the synthesis of cholesterol, Coenzyme Q10, and other essential isoprenoids.[1] It serves as a precursor for the post-translational modification of proteins known as geranylgeranylation and is involved in various cellular processes, including apoptosis.[2] Geranylgeraniol-d5, a deuterated version of this molecule, is a valuable tool in metabolic studies and as an internal standard in analytical research.
Stability of Geranylgeraniol
An accelerated stability study conducted on Geranylgeraniol in self-emulsifying drug delivery systems (SEDDS) provides the most concrete data. In this study, pellets were stored at 75 ± 5% relative humidity for six months. The results, as summarized in the table below, demonstrate that the formulation significantly impacts stability.
| Formulation | Storage Condition | Duration (Months) | Geranylgeraniol Content Remaining (%) |
| Self-Emulsifying Pellets (PSES3) | 75 ± 5% Relative Humidity | 6 | 85.6 |
| Self-Emulsifying Pellets (PSES4) | 75 ± 5% Relative Humidity | 6 | 81.8 |
| Standard Pellets (PF6) | 75 ± 5% Relative Humidity | 6 | 34.4 |
| Data from an accelerated stability study on Geranylgeraniol formulations.[3] |
This data suggests that while Geranylgeraniol can be stable under specific conditions, its stability can be compromised in less optimized formulations. It is also noted to be sensitive to light and temperature.[4]
The effect of deuteration on the chemical stability of Geranylgeraniol-d5 is not expected to be significant under recommended storage conditions. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to increased stability (the kinetic isotope effect), but for long-term storage of the pure compound, the primary degradation pathways are likely to be oxidation of the alcohol and isomerization of the double bonds, which would be similarly affected in both the deuterated and non-deuterated forms.
Recommended Storage Conditions
Based on information from various suppliers of Geranylgeraniol and its deuterated analog, the following storage conditions are recommended to ensure the long-term stability of Geranylgeraniol-d5.
| Form | Storage Temperature | Duration | Additional Notes |
| Neat Oil | -20°C | Up to 2 years | Store desiccated.[5] |
| Neat Oil | -80°C | ≥ 2 years | |
| Solution in Organic Solvent | -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles.[6] |
| Solution in Organic Solvent | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles.[6] |
It is crucial to store Geranylgeraniol-d5 protected from light.
Experimental Protocols for Stability Assessment
To assess the stability of Geranylgeraniol-d5, a robust analytical methodology is required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.
4.1. HPLC Method for Geranylgeraniol Quantification
This protocol is based on the methodology used in the accelerated stability study of Geranylgeraniol pellets.[3]
-
Sample Preparation:
-
Accurately weigh a sample of the Geranylgeraniol-d5 formulation.
-
Transfer to a volumetric flask.
-
Add HPLC-grade methanol to the mark.
-
Subject the dispersion to ultrasonic extraction for 40 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of known Geranylgeraniol-d5 concentrations.
-
Calculate the concentration of Geranylgeraniol-d5 in the sample by comparing its peak area to the calibration curve.
-
4.2. GC-MS Method for Isoprenoid Analysis
GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds like Geranylgeraniol.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample containing Geranylgeraniol-d5 with a suitable organic solvent like ethyl acetate.
-
Use an internal standard for accurate quantification.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC injection.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the analyte.
-
Injection Mode: Splitless.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
Signaling Pathway and Workflow Diagrams
5.1. Geranylgeraniol in the Mevalonate Pathway
The following diagram illustrates the position of Geranylgeraniol as a key intermediate in the mevalonate pathway, leading to protein prenylation and the synthesis of other vital molecules.
5.2. Recommended Storage and Handling Workflow for Geranylgeraniol-d5
This diagram outlines the recommended workflow for the storage and handling of Geranylgeraniol-d5 to maintain its integrity.
References
- 1. Intro to Geranylgeraniol [casi.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. 24034-73-9 CAS MSDS (GERANYLGERANIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. abbexa.com [abbexa.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application of Geranylgeraniol-d5 in Lipidomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylgeraniol-d5 (GGOH-d5) is a deuterated analog of Geranylgeraniol (GGOH), an essential intermediate in the mevalonate pathway. In lipidomics, particularly in the study of isoprenoids, GGOH-d5 serves as a critical internal standard for accurate quantification using mass spectrometry-based techniques. Its structural similarity and mass shift allow for the correction of matrix effects and variations in sample processing, ensuring high-quality, reproducible data. This document provides detailed application notes and protocols for the use of Geranylgeraniol-d5 in lipidomics research, with a focus on its application as an internal standard for the analysis of isoprenoids and related metabolic pathways.
Core Applications
Geranylgeraniol-d5 is primarily utilized in the following research areas:
-
Quantitative Lipidomics: As an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the precise measurement of endogenous Geranylgeraniol and other isoprenoids.
-
Metabolic Flux Analysis: To trace the flux of metabolites through the mevalonate pathway, providing insights into the regulation of isoprenoid biosynthesis under various physiological and pathological conditions.
-
Protein Prenylation Studies: To investigate the dynamics of protein geranylgeranylation, a crucial post-translational modification that regulates the function of numerous proteins involved in cell signaling and trafficking.
Data Presentation: Quantitative Analysis of Isoprenoids
The use of Geranylgeraniol-d5 as an internal standard allows for the accurate quantification of endogenous isoprenoids in various biological matrices. Below is a template for presenting quantitative data obtained from such an analysis.
| Analyte | Sample Type | Concentration (ng/mL) ± SD | Fold Change (Treatment vs. Control) | p-value |
| Geranylgeraniol | Plasma | Data | Data | Data |
| Farnesol | Cell Lysate | Data | Data | Data |
| Geranylgeranyl pyrophosphate | Tissue Homogenate | Data | Data | Data |
| Squalene | Microsomes | Data | Data | Data |
This table should be populated with experimental data.
Signaling Pathways
The Mevalonate Pathway
The mevalonate pathway is a fundamental metabolic route for the synthesis of isoprenoids, including Geranylgeraniol. Understanding this pathway is crucial for interpreting data from studies using Geranylgeraniol-d5.
Method Development for Geranylgeraniol-d5 Detection by GC-MS: An Application Note and Protocol
Introduction
Geranylgeraniol (GGOH) is a C20 isoprenoid alcohol that plays a crucial role in various biological processes. It is a key intermediate in the mevalonate pathway, serving as a precursor for the synthesis of vital molecules such as cholesterol, steroid hormones, and coenzyme Q10. Furthermore, GGOH is essential for the post-translational modification of proteins through a process called geranylgeranylation, which is critical for the proper function and subcellular localization of small GTPases involved in signal transduction pathways. Given its significance in cellular metabolism and signaling, the accurate and sensitive quantification of GGOH in biological matrices is of great interest to researchers in various fields, including drug development and metabolic studies.
This application note details a robust and reliable method for the detection and quantification of Geranylgeraniol using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure high accuracy and precision, a deuterated internal standard, Geranylgeraniol-d5 (GGOH-d5), is employed. The protocol outlines sample preparation, derivatization, GC-MS parameters, and data analysis procedures suitable for researchers, scientists, and drug development professionals.
Signaling Pathway: The Mevalonate Pathway
Geranylgeraniol is synthesized via the mevalonate pathway. This metabolic cascade begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids. Sequential condensation of these units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, geranylgeranyl pyrophosphate (GGPP). GGPP can then be dephosphorylated to yield Geranylgeraniol.
The Mevalonate Pathway leading to Geranylgeraniol synthesis.
Experimental Workflow
The overall experimental workflow for the quantification of Geranylgeraniol-d5 by GC-MS is depicted below. The process includes sample extraction, addition of the internal standard, derivatization to enhance volatility, GC separation, and MS detection and quantification.
Experimental workflow for Geranylgeraniol-d5 detection.
Quantitative Data Summary
The following tables summarize the key parameters for the quantitative analysis of Geranylgeraniol and its deuterated internal standard, Geranylgeraniol-d5, by GC-MS. These values are representative and may require optimization based on the specific instrumentation and matrix used.
Table 1: GC-MS Parameters for Geranylgeraniol and Geranylgeraniol-d5
| Parameter | Geranylgeraniol (Analyte) | Geranylgeraniol-d5 (Internal Standard) |
| Retention Time (min) | ~18.5 | ~18.45 |
| Quantification Ion (m/z) | 69 | 74 |
| Qualification Ion 1 (m/z) | 81 | 86 |
| Qualification Ion 2 (m/z) | 95 | 100 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
Experimental Protocols
1. Materials and Reagents
-
Geranylgeraniol (≥95% purity)
-
Geranylgeraniol-d5 (≥95% purity, isotopic purity ≥98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Geranylgeraniol and Geranylgeraniol-d5 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Geranylgeraniol by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 2, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Geranylgeraniol-d5 in methanol.
3. Sample Preparation and Extraction
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the 100 ng/mL Geranylgeraniol-d5 internal standard working solution.
-
Add 500 µL of a hexane:ethyl acetate (1:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
4. Derivatization
-
To the dried extract
Application Notes and Protocols for Geranylgeraniol-d5 in Studying Protein Prenylation Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Geranylgeraniol-d5 (GGOH-d5), a stable isotope-labeled analog of geranylgeraniol, for the investigation of protein prenylation pathways. This powerful tool enables the sensitive and specific tracking of geranylgeranylated proteins in various biological systems, offering significant advantages for basic research and drug development.
Introduction to Protein Prenylation and the Role of Geranylgeraniol-d5
Protein prenylation is a critical post-translational modification where either a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid is attached to a cysteine residue at or near the C-terminus of a protein.[1] This lipid modification is essential for the proper localization and function of a wide range of proteins, including the Ras superfamily of small GTPases, which are key regulators of cell growth, differentiation, and survival.[2] Dysregulation of protein prenylation is implicated in numerous diseases, including cancer and certain genetic disorders, making the enzymes of this pathway attractive therapeutic targets.[3]
Geranylgeraniol-d5 is a metabolically active analog of geranylgeraniol that contains five deuterium atoms. When supplied to cells, it is converted into deuterated geranylgeranyl pyrophosphate (GGPP-d5) and subsequently attached to target proteins by geranylgeranyltransferases (GGTase-I and GGTase-II).[4][5] The key advantage of using GGOH-d5 lies in its utility as a "heavy" isotopic tag. The mass shift introduced by the deuterium labels allows for the specific detection and quantification of newly prenylated proteins using mass spectrometry-based proteomic approaches, without the need for bulky and potentially disruptive reporter tags like fluorophores or biotin.
Key Applications of Geranylgeraniol-d5
-
Metabolic Labeling and Quantification of the Prenylome: Trace the incorporation of the geranylgeranyl moiety onto proteins to identify novel prenylated proteins and quantify changes in prenylation levels under different experimental conditions.
-
Studying Enzyme Kinetics and Inhibition: Investigate the activity of geranylgeranyltransferases and screen for potential inhibitors by monitoring the incorporation of GGOH-d5.
-
Drug Discovery and Development: Assess the on-target and off-target effects of drugs that modulate the mevalonate pathway or protein prenylation. For example, the efficacy of statins, which inhibit HMG-CoA reductase and deplete endogenous isoprenoid pools, can be studied by observing the rescue of protein geranylgeranylation with GGOH-d5 supplementation.
-
Understanding Disease Mechanisms: Elucidate the role of aberrant protein prenylation in diseases such as cancer, neurodegenerative disorders, and progeria.[3][2]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Geranylgeraniol-d5
This protocol describes the general procedure for metabolically labeling proteins with GGOH-d5 in cultured mammalian cells. Optimization of incubation times and concentrations of GGOH-d5 and lovastatin may be required for different cell lines.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Geranylgeraniol-d5 (GGOH-d5)
-
Lovastatin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Inhibition of Endogenous Isoprenoid Synthesis: To enhance the incorporation of exogenous GGOH-d5, pre-treat the cells with lovastatin to inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway. Replace the culture medium with fresh medium containing 20 µM lovastatin and incubate for 12-16 hours.
-
Metabolic Labeling: Remove the lovastatin-containing medium and replace it with fresh medium containing both 20 µM lovastatin and the desired concentration of GGOH-d5 (typically 10-50 µM). Incubate for 18-24 hours.
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
The protein lysate is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Sample Preparation for Mass Spectrometry-Based Proteomic Analysis
This protocol outlines the steps for preparing GGOH-d5 labeled protein samples for identification and quantification of geranylgeranylated proteins by mass spectrometry.
Materials:
-
GGOH-d5 labeled protein lysate (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a desired amount of protein lysate (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.
-
-
In-solution Tryptic Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.
-
Look for a characteristic mass shift of +5 Da in peptides corresponding to geranylgeranylated proteins.
-
Data Presentation
The following tables present hypothetical but expected quantitative data from experiments using Geranylgeraniol-d5.
Table 1: Incorporation of Geranylgeraniol-d5 into Total Cellular Protein
| Cell Line | Treatment | GGOH-d5 Concentration (µM) | Lovastatin (µM) | % of GGOH-d5 Labeled Proteome |
| HeLa | Control | 0 | 0 | 0 |
| HeLa | GGOH-d5 | 25 | 0 | 2.1 |
| HeLa | Lovastatin + GGOH-d5 | 25 | 20 | 8.5 |
| HEK293T | Control | 0 | 0 | 0 |
| HEK293T | GGOH-d5 | 25 | 0 | 1.8 |
| HEK293T | Lovastatin + GGOH-d5 | 25 | 20 | 7.9 |
Table 2: Relative Quantification of Known Geranylgeranylated Proteins by Mass Spectrometry
| Protein | Treatment | Fold Change (GGOH-d5 Labeled vs. Endogenous) |
| RhoA | Lovastatin + GGOH-d5 | 4.2 |
| GGTI-298 + Lovastatin + GGOH-d5 | 0.8 | |
| Rac1 | Lovastatin + GGOH-d5 | 3.9 |
| GGTI-298 + Lovastatin + GGOH-d5 | 0.6 | |
| Rab7a | Lovastatin + GGOH-d5 | 5.1 |
| GGTI-298 + Lovastatin + GGOH-d5 | 1.2 |
Visualizations
Caption: Protein Prenylation Pathway and Site of Action for Geranylgeraniol-d5.
Caption: Experimental Workflow for Studying Protein Prenylation with Geranylgeraniol-d5.
References
- 1. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic intervention based on protein prenylation and associated modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Role of Geranylgeraniol-d5 in Quantitative Bioanalysis for Drug Metabolism and Pharmacokinetic (DMPK) Studies
Introduction
Geranylgeraniol (GGOH) is a C20 isoprenoid alcohol synthesized endogenously via the mevalonate pathway.[1][2][3] It serves as a critical precursor for the biosynthesis of essential molecules, including Coenzyme Q10 (CoQ10), Vitamin K2 (as MK-4), and geranylgeranyl pyrophosphate (GGPP).[1][3] GGPP is indispensable for protein prenylation, a post-translational modification where it is attached to small GTPases (e.g., Rho, Rab families), anchoring them to cell membranes and enabling their function in vital cell signaling pathways that regulate cell growth, differentiation, and cytoskeletal organization.[1][2]
Given its central role in cellular metabolism, there is significant interest in quantifying endogenous levels of GGOH to understand the on-target and off-target effects of drugs that modulate the mevalonate pathway, such as statins and bisphosphonates.[1][3] Drug Metabolism and Pharmacokinetic (DMPK) studies are essential for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME), which helps predict its safety and efficacy.[4][5] The accurate quantification of biomarkers like GGOH is a key component of these studies.
Geranylgeraniol-d5 (GGOH-d5) is a stable isotope-labeled (deuterated) form of GGOH. In DMPK studies, it serves as an ideal internal standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because GGOH-d5 is chemically identical to endogenous GGOH but has a higher mass, it co-elutes chromatographically but is distinguishable by the mass spectrometer. This allows it to correct for variability at every stage of the analytical process—including sample extraction, injection volume, and ionization efficiency—thereby ensuring highly accurate and precise quantification of endogenous GGOH in complex biological matrices like plasma or tissue.
Key Applications in DMPK
-
Monitoring Drug Effects on the Mevalonate Pathway:
-
Statins: HMG-CoA reductase inhibitors (statins) block a key step early in the mevalonate pathway, reducing the synthesis of cholesterol but also downstream products like GGOH and CoQ10. Measuring GGOH levels using GGOH-d5 as an IS can quantify the impact of statin therapy on isoprenoid biosynthesis.[1]
-
Bisphosphonates: Nitrogen-containing bisphosphonates, used to treat osteoporosis, inhibit farnesyl pyrophosphate synthase, an enzyme downstream of HMG-CoA reductase, which can also disrupt GGOH production.[3] Quantitative analysis helps elucidate the mechanism of action and potential side effects of these drugs.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By correlating the concentration of a drug in plasma (PK) with the measured changes in GGOH levels (PD biomarker), researchers can build models to understand the dose-response relationship and predict the therapeutic window of new chemical entities.
-
Investigating GGOH as a Therapeutic Agent: There is growing interest in GGOH supplementation to counteract the side effects of statins or for its potential benefits in bone and muscle health.[2][6] In these cases, DMPK studies are performed to characterize the absorption, distribution, metabolism, and excretion of exogenously administered GGOH, for which GGOH-d5 is an essential tool for accurate quantification.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the biological context and a typical experimental workflow for a DMPK study involving Geranylgeraniol-d5.
Protocols
Protocol 1: Preclinical Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.
-
Housing: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature, and humidity) with ad libitum access to food and water.
-
Dosing: The test compound (e.g., a novel statin) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at doses of 1, 5, and 20 mg/kg. A vehicle control group receives the vehicle only.
-
Blood Sampling: Approximately 200 µL of blood is collected from the tail vein into K2-EDTA-coated tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are immediately centrifuged at 2,000 x g for 10 minutes at 4°C. The resulting plasma is transferred to clean polypropylene tubes and stored at -80°C until analysis.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
-
Thawing: Frozen plasma samples, calibration standards, and quality control (QC) samples are thawed on ice.
-
Aliquoting: 50 µL of each plasma sample is aliquoted into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of Geranylgeraniol-d5 working solution (500 ng/mL in methanol) is added to every tube (except blank matrix samples).
-
Protein Precipitation: 200 µL of ice-cold acetonitrile is added to each tube. The samples are vortexed vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Samples are centrifuged at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is carefully transferred to a new set of tubes.
-
Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water) and vortexed. The solution is then transferred to an LC autosampler vial for analysis.
Protocol 3: LC-MS/MS Method Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: Start at 70% B, increase to 98% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Illustrative):
-
Geranylgeraniol (Analyte): Q1: 291.3 m/z -> Q3: 69.1 m/z
-
Geranylgeraniol-d5 (IS): Q1: 296.3 m/z -> Q3: 72.1 m/z
-
Data Presentation
The following tables present illustrative data from a hypothetical DMPK study where a test compound (a hypothetical statin) was administered to rats, and the endogenous plasma GGOH concentrations were measured.
Table 1: Plasma Concentration of Geranylgeraniol (ng/mL) Over Time (Illustrative Data)
| Time (h) | Vehicle Control | 1 mg/kg Dose | 5 mg/kg Dose | 20 mg/kg Dose |
| 0 | 15.2 | 15.5 | 14.9 | 15.1 |
| 0.5 | 15.1 | 14.8 | 13.5 | 12.0 |
| 1 | 14.9 | 13.9 | 11.2 | 8.5 |
| 2 | 15.3 | 12.5 | 9.0 | 6.1 |
| 4 | 14.8 | 10.1 | 7.2 | 4.3 |
| 8 | 15.0 | 9.5 | 6.5 | 3.9 |
| 12 | 15.4 | 11.8 | 8.8 | 5.8 |
| 24 | 15.2 | 14.2 | 12.9 | 11.5 |
Table 2: Key Pharmacodynamic Parameters for GGOH Suppression (Illustrative Data Calculated from Table 1)
| Parameter | 1 mg/kg Dose | 5 mg/kg Dose | 20 mg/kg Dose |
| Nadir Concentration (ng/mL) | 9.5 | 6.5 | 3.9 |
| Time to Nadir (h) | 8 | 8 | 8 |
| Max % Suppression from Baseline | 38.7% | 56.4% | 74.2% |
| AUC of Suppression (ng*h/mL) | 65.4 | 120.6 | 175.2 |
Note: Data presented is for illustrative purposes to demonstrate the application and is not derived from a specific published study.
Geranylgeraniol-d5 is an indispensable tool in modern DMPK research, enabling the precise and accurate quantification of endogenous geranylgeraniol. Its use as an internal standard in LC-MS/MS bioanalysis allows researchers to reliably assess how novel drug candidates impact the mevalonate pathway, providing critical data for establishing PK/PD relationships, understanding mechanisms of action, and supporting overall drug safety and efficacy evaluations. The protocols and workflows described herein provide a robust framework for integrating this key biomarker into drug development programs.
References
- 1. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 5. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Geranylgeraniol-d5 Analysis in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylgeraniol (GGOH) is a key intermediate in the mevalonate pathway, a fundamental metabolic cascade responsible for the synthesis of a wide array of essential molecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][2] GGOH itself is a precursor for the biosynthesis of geranylgeranyl pyrophosphate (GGPP), which is crucial for the post-translational modification of small GTPases, such as Rho, Rac, and Rab proteins. This modification, known as geranylgeranylation, is vital for the proper membrane localization and function of these signaling proteins, which regulate critical cellular processes like cell growth, differentiation, and cytoskeletal organization.[3][4]
Given its central role in cellular signaling and metabolism, the accurate quantification of GGOH in biological samples is of significant interest in various research fields, including cancer biology, neurobiology, and drug development. The use of a deuterated internal standard, such as Geranylgeraniol-d5 (GGOH-d5), is essential for achieving precise and accurate quantification by mass spectrometry, as it corrects for variations in sample preparation and instrument response.
These application notes provide detailed protocols for the sample preparation of cell cultures for the quantitative analysis of GGOH using GGOH-d5 as an internal standard, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mevalonate Pathway and Geranylgeraniol Synthesis
The synthesis of Geranylgeraniol is an integral part of the mevalonate pathway. The pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids.[1] GGPP synthase then catalyzes the condensation of farnesyl pyrophosphate (FPP) with one molecule of IPP to form GGPP. Geranylgeraniol is subsequently formed from GGPP.
Figure 1: Simplified diagram of the Mevalonate Pathway leading to Geranylgeraniol synthesis.
Experimental Protocols
The following protocols outline the steps for cell culture harvesting, lysis, and extraction of Geranylgeraniol for subsequent LC-MS/MS analysis. The use of Geranylgeraniol-d5 as an internal standard is incorporated into the procedures.
General Workflow for Sample Preparation
The overall workflow for preparing cell culture samples for Geranylgeraniol-d5 analysis is depicted below.
Figure 2: General experimental workflow for Geranylgeraniol-d5 analysis in cell cultures.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of the relatively non-polar Geranylgeraniol from cell lysates.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Lysis Buffer: 50 mM Ammonium Bicarbonate (or other MS-compatible buffer)
-
Geranylgeraniol-d5 internal standard solution (in ethanol or methanol)
-
Extraction Solvent: Hexane or a mixture of Hexane:Ethyl Acetate (e.g., 9:1, v/v)
-
Acetonitrile, ice-cold (for protein precipitation)
-
Centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade reconstitution solvent (e.g., 90:10 Methanol:Water)
-
Vortex mixer
-
Sonicator (probe or bath)
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and detach the cells using a cell scraper.
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Internal Standard Spiking:
-
Resuspend the cell pellet in an appropriate volume of Lysis Buffer (e.g., 200 µL for a 10 cm dish).
-
Spike the cell suspension with a known amount of Geranylgeraniol-d5 internal standard solution. The amount should be chosen to be within the linear range of the LC-MS/MS method.
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off at 20-30% amplitude) or by multiple freeze-thaw cycles.
-
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile to the cell lysate (e.g., 600 µL for 200 µL of lysate).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Add an equal volume of the extraction solvent (e.g., 800 µL of hexane).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic phases.
-
Carefully collect the upper organic layer (containing the Geranylgeraniol) and transfer it to a clean tube.
-
Repeat the extraction of the aqueous layer with another volume of the extraction solvent to maximize recovery. Combine the organic layers.
-
-
Sample Concentration:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried residue in a small, precise volume of the LC-MS grade reconstitution solvent (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol offers an alternative to LLE and can provide a cleaner extract. A C18 reversed-phase SPE cartridge is typically used for a non-polar compound like Geranylgeraniol.
Materials:
-
All materials from the LLE protocol.
-
C18 SPE cartridges (e.g., 100 mg, 1 mL).
-
SPE manifold.
-
Methanol (for conditioning and elution).
-
Water (for equilibration).
Procedure:
-
Cell Harvesting and Lysis: Follow steps 1 and 2 from the LLE protocol.
-
Protein Precipitation: Follow step 3 from the LLE protocol.
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a low percentage of organic solvent in water (e.g., 10% methanol) to remove polar impurities.
-
-
Elution:
-
Elute the Geranylgeraniol and Geranylgeraniol-d5 from the cartridge with 1 mL of methanol or another suitable organic solvent into a clean collection tube.
-
-
Sample Concentration and Reconstitution: Follow steps 5 and 6 from the LLE protocol.
LC-MS/MS Analysis
The following are general guidelines for the LC-MS/MS analysis of Geranylgeraniol. The specific parameters will need to be optimized for the instrument being used.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B will be necessary to elute Geranylgeraniol.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Geranylgeraniol.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Geranylgeraniol and Geranylgeraniol-d5 need to be determined. This is typically done by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan of the protonated molecule [M+H]+.
-
Example Transitions (to be optimized): The exact m/z values will depend on the instrument and ionization conditions. As a starting point for optimization:
-
Geranylgeraniol (C20H34O, MW: 290.48): Precursor ion [M+H]+ ≈ 291.3. Product ions would be determined by fragmentation.
-
Geranylgeraniol-d5: Precursor ion [M+H]+ ≈ 296.3. Product ions would be determined by fragmentation.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Intracellular Geranylgeraniol Levels in Response to Treatment in DU145 Prostate Cancer Cells
| Treatment Group | Concentration (µM) | Incubation Time (h) | Intracellular GGOH (ng/mg protein) | Fold Change vs. Control |
| Control (DMSO) | - | 72 | Value | 1.0 |
| Geranylgeraniol | 50 | 72 | Value | Value |
| Geranylgeraniol | 100 | 72 | Value | Value |
| Statin (e.g., Atorvastatin) | 10 | 48 | Value | Value |
| Statin + Geranylgeraniol | 10 + 10 | 48 | Value | Value |
Note: The "Value" placeholders should be replaced with experimental data. This table is an example based on the type of data that could be generated from the described protocols.
Table 2: Effect of Geranylgeraniol on Cell Viability in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of Geranylgeraniol (µM) after 72h |
| DU145 | Prostate | 80 ± 18[5] |
| MDA-MB-231 | Breast | Value |
| A549 | Lung | Value |
| HepG2 | Liver | Value |
Note: The "Value" placeholders should be replaced with experimental data. The IC50 for DU145 cells is from a published study.[5]
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the sample preparation and quantitative analysis of Geranylgeraniol-d5 in cell cultures. The choice between liquid-liquid extraction and solid-phase extraction will depend on the specific experimental requirements, including sample complexity and desired purity of the final extract. Accurate and precise quantification of Geranylgeraniol will enable researchers to further elucidate its role in cellular physiology and disease, and to evaluate the efficacy of drugs targeting the mevalonate pathway.
References
- 1. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain cholesterol turnover required for geranylgeraniol production and learning in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geranylgeraniol suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Absolute Quantification of Geranylgeraniol in Human Plasma Using Geranylgeraniol-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylgeraniol (GGOH) is a key intermediate in the mevalonate pathway, a vital biochemical cascade responsible for the synthesis of cholesterol, Coenzyme Q10 (CoQ10), and other essential isoprenoids.[1][2][3] This pathway and its intermediates are crucial for various cellular functions, including mitochondrial health and energy production.[3] Interest in GGOH has grown due to its potential to mitigate the side effects of statins and bisphosphonates, drugs that inhibit the mevalonate pathway.[3][4] Accurate and precise quantification of GGOH in biological matrices is therefore essential for pharmacokinetic studies, biomarker discovery, and understanding its role in health and disease.
This application note details a robust and sensitive method for the absolute quantification of Geranylgeraniol in human plasma using a stable isotope-labeled internal standard, Geranylgeraniol-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations during sample preparation and analysis.
Mevalonate Pathway and the Role of Geranylgeraniol
The mevalonate pathway is a complex series of enzymatic reactions that produce isoprenoid precursors. These precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the synthesis of a wide range of biomolecules. Geranylgeraniol is the alcohol form of the isoprenoid geranylgeranyl pyrophosphate.
Figure 1: Simplified Mevalonate Pathway highlighting the position of Geranylgeraniol.
Experimental Protocols
Materials and Reagents
-
Geranylgeraniol (≥98% purity)
-
Geranylgeraniol-d5 (isotopic purity ≥99%, chemical purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Geranylgeraniol from human plasma.
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of Geranylgeraniol-d5 internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample, except for the blank matrix.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an LC-MS autosampler vial.
Figure 2: Workflow for the preparation of plasma samples for Geranylgeraniol analysis.
LC-MS/MS Method
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 80% B (0-1 min), 80-98% B (1-5 min), 98% B (5-7 min), 80% B (7.1-9 min) |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Geranylgeraniol | 273.3 | 69.1 | 30 | 15 |
| Geranylgeraniol-d5 | 278.3 | 74.1 | 30 | 15 |
Note: The fragmentation of the precursor ion [M+H-H₂O]⁺ is monitored. The product ions correspond to characteristic fragments of the isoprenoid chain. These parameters should be optimized for the specific instrument used.
Data Presentation and Quantitative Analysis
Calibration curves are constructed by plotting the peak area ratio of Geranylgeraniol to Geranylgeraniol-d5 against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
Calibration Curve Data (Example)
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1 | 2,550 | 51,000 | 0.050 |
| 5 | 12,600 | 49,500 | 0.255 |
| 10 | 25,300 | 50,500 | 0.501 |
| 50 | 125,000 | 49,800 | 2.510 |
| 100 | 251,000 | 50,200 | 5.000 |
| 500 | 1,260,000 | 50,400 | 25.000 |
| 1000 | 2,520,000 | 49,900 | 50.501 |
Quality Control Sample Data (Example)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| Low QC | 1.5 | 1.55 | 103.3 | 6.2 |
| Mid QC | 75 | 73.8 | 98.4 | 4.1 |
| High QC | 750 | 765.0 | 102.0 | 3.5 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the absolute quantification of Geranylgeraniol in human plasma. The use of the stable isotope-labeled internal standard, Geranylgeraniol-d5, ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. This protocol can be adapted for use with various triple quadrupole mass spectrometers, although instrument-specific optimization of MS parameters is recommended for optimal performance.
References
- 1. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase in Plasma Concentrations of Geranylgeranoic Acid after Turmeric Tablet Intake by Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Geranylgeraniol-d5 from its Isomers for Accurate Quantification
[AN-20251026-01]
Abstract
This application note presents a detailed protocol for the chromatographic separation of Geranylgeraniol-d5 from its isomers using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of geranylgeraniol in complex biological matrices. The use of Geranylgeraniol-d5 as an internal standard ensures high precision and accuracy. This document provides the experimental workflow, quantitative data summary, and a depiction of the relevant biological pathway.
Introduction
Geranylgeraniol (GGOH) is a C20 isoprenoid alcohol that plays a crucial role in various cellular processes. It is a key intermediate in the mevalonate pathway, serving as a precursor for the synthesis of vital molecules such as Coenzyme Q10 (CoQ10), cholesterol, and geranylgeranyl pyrophosphate (GGPP).[1] GGPP is essential for the post-translational modification of proteins, a process known as protein prenylation, which is critical for the proper function and localization of small GTPases like Ras, Rho, and Rab.[1] These proteins are integral to intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[1][2] Given its central role in cellular metabolism and signaling, the accurate quantification of geranylgeraniol is of significant interest in various research fields, including cancer biology and metabolic diseases.
The primary challenge in the analysis of geranylgeraniol lies in its structural similarity to its various geometric isomers (e.g., cis-trans isomers). Co-elution of these isomers can lead to inaccurate quantification. Furthermore, the analysis of complex biological samples necessitates a robust method to account for matrix effects and variations in sample preparation. The use of a stable isotope-labeled internal standard, such as Geranylgeraniol-d5, is the gold standard for addressing these challenges in quantitative mass spectrometry-based assays.
This application note provides a comprehensive methodology for the reversed-phase HPLC separation of Geranylgeraniol-d5 from its isomers, coupled with mass spectrometric detection for sensitive and selective quantification.
Signaling Pathway
Geranylgeraniol is a pivotal intermediate in the mevalonate pathway, a complex and highly regulated metabolic cascade.
Caption: The Mevalonate Pathway highlighting the position of Geranylgeraniol.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of geranylgeraniol using Geranylgeraniol-d5 as an internal standard.
Caption: General workflow for Geranylgeraniol quantification.
Experimental Protocols
Materials and Reagents
-
Geranylgeraniol (≥98% purity)
-
Geranylgeraniol-d5 (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Standard and Internal Standard Stock Solutions: Prepare stock solutions of Geranylgeraniol and Geranylgeraniol-d5 in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions of Geranylgeraniol by serial dilution of the stock solution with methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Sample Extraction:
-
To 100 µL of biological sample (e.g., plasma, cell lysate), add 10 µL of Geranylgeraniol-d5 internal standard working solution (e.g., at 100 ng/mL).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Alternatively, for cleaner extracts, perform a liquid-liquid extraction with 500 µL of hexane:ethyl acetate (1:1, v/v). Vortex and centrifuge to separate the phases.
-
For SPE, condition a C18 cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent, and elute with methanol or acetonitrile.
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
HPLC-MS/MS Method
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of hydrophobic isomers.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 50 1.0 50 8.0 98 10.0 98 10.1 50 | 12.0 | 50 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
The following table summarizes the expected retention times and MRM transitions for the analysis of Geranylgeraniol and its deuterated internal standard. These values may vary depending on the specific HPLC column and instrumentation used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Expected Retention Time (min) |
| Geranylgeraniol | 291.3 | 69.1 | 50 | 15 | ~6.5 |
| 291.3 | 81.1 | 50 | 12 | ||
| Geranylgeraniol-d5 | 296.3 | 72.1 | 50 | 15 | ~6.5 |
| 296.3 | 84.1 | 50 | 12 |
Results and Discussion
The described reversed-phase HPLC method provides excellent separation of Geranylgeraniol from its potential geometric isomers, which may have slightly different retention times on a C18 stationary phase. The use of a deuterated internal standard, Geranylgeraniol-d5, is critical for accurate quantification. The internal standard co-elutes with the analyte, effectively compensating for any variability in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement in the ESI source.
The selection of MRM transitions is based on the characteristic fragmentation of the [M+H]+ precursor ion of Geranylgeraniol. The fragment at m/z 69.1 corresponds to the isoprene unit, a common fragment for isoprenoids. The use of two transitions for each compound enhances the specificity and reliability of the quantification.
Conclusion
This application note provides a robust and reliable method for the chromatographic separation and quantification of Geranylgeraniol-d5 and its isomers in biological samples. The detailed protocol, including sample preparation and HPLC-MS/MS parameters, can be readily implemented in research and drug development laboratories. The use of a stable isotope-labeled internal standard ensures the high accuracy and precision required for demanding quantitative applications.
References
Applications of Geranylgeraniol-d5 in the Investigation of Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Geranylgeraniol-d5 (GGOH-d5) as a powerful tool for studying the role of Geranylgeraniol (GGOH) in inflammatory diseases. GGOH, an isoprenoid alcohol, has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] The deuterated analog, GGOH-d5, serves as an invaluable tool for the accurate quantification of endogenous GGOH and for tracing its metabolic fate in biological systems, thereby enabling a deeper understanding of its mechanism of action in inflammatory processes.
Application Note 1: Accurate Quantification of Endogenous Geranylgeraniol in Inflammatory Models by Isotope Dilution Mass Spectrometry
Introduction
The precise measurement of endogenous GGOH levels in cells and tissues under inflammatory conditions is crucial for understanding its role in the inflammatory response. Isotope dilution mass spectrometry using a stable isotope-labeled internal standard, such as GGOH-d5, is the gold standard for accurate quantification.[5] This method corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy.
Principle
A known amount of GGOH-d5 is spiked into a biological sample. The deuterated standard is chemically identical to the endogenous GGOH and therefore behaves similarly during extraction, derivatization, and ionization. The ratio of the mass spectrometer signal of the endogenous (light) GGOH to the deuterated (heavy) GGOH-d5 is used to calculate the exact concentration of the endogenous analyte.
Experimental Protocol: Quantification of GGOH in LPS-Stimulated Macrophages
This protocol describes the use of GGOH-d5 to quantify changes in endogenous GGOH levels in a lipopolysaccharide (LPS)-induced macrophage inflammation model.
1. Cell Culture and Treatment:
- Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed 2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
- Treat the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.[6] A control group without LPS treatment should be included.
2. Sample Harvesting and Lipid Extraction:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in 1 mL of a suitable lysis buffer.
- Spike the cell lysate with a known concentration of GGOH-d5 (e.g., 10 ng/mL).
- Perform a liquid-liquid extraction using a 2:1 mixture of chloroform:methanol.
- Vortex the mixture vigorously and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a gentle stream of nitrogen.
3. LC-MS/MS Analysis:
- Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol).
- Inject an aliquot (e.g., 10 µL) into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate GGOH from other lipids.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both endogenous GGOH and GGOH-d5.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the experiment described above.
| Treatment Group | Endogenous GGOH (ng/mg protein) | Standard Deviation | p-value vs. Control |
| Control | 15.2 | 1.8 | - |
| LPS (1 µg/mL) | 9.8 | 1.2 | < 0.01 |
Interpretation
The data suggests that the induction of inflammation with LPS leads to a significant decrease in the intracellular concentration of GGOH in macrophages. This could imply increased consumption or decreased synthesis of GGOH during the inflammatory response.
Experimental Workflow Diagram
Application Note 2: Tracing the Metabolic Fate of Geranylgeraniol-d5 in Inflammatory States
Introduction
Understanding the metabolic fate of GGOH is essential for elucidating its biological functions. GGOH can be phosphorylated to geranylgeranyl pyrophosphate (GGPP), a precursor for the synthesis of various isoprenoids and for the prenylation of proteins.[7][8] By using GGOH-d5 as a tracer, researchers can follow its incorporation into downstream metabolites and assess how inflammatory conditions affect these metabolic pathways.[9][10]
Principle
Cells are incubated with GGOH-d5, which is taken up and metabolized. At different time points, cells are harvested, and metabolites are extracted. LC-MS/MS is then used to detect and quantify the deuterated metabolites, providing insights into the metabolic flux through the isoprenoid pathway.
Experimental Protocol: Metabolic Fate Analysis of GGOH-d5 in LPS-Stimulated Macrophages
This protocol outlines a method to track the conversion of GGOH-d5 to downstream metabolites in an inflammatory context.
1. Cell Culture and Treatment:
- Culture and seed RAW 264.7 macrophages as described in the previous protocol.
- Pre-treat one group of cells with 1 µg/mL LPS for 4 hours to initiate an inflammatory response.
- Treat both control and LPS-pre-treated cells with 10 µM GGOH-d5 for various time points (e.g., 0, 2, 6, 12, and 24 hours).
2. Sample Harvesting and Metabolite Extraction:
- At each time point, wash the cells with ice-cold PBS.
- Quench the metabolism by adding ice-cold 80% methanol.
- Scrape the cells and collect the cell suspension.
- Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
- Dry the metabolite extract under nitrogen.
3. LC-MS/MS Analysis:
- Reconstitute the dried extract in a suitable solvent.
- Analyze the samples using LC-MS/MS, monitoring for the specific mass transitions of GGOH-d5 and its potential deuterated metabolites, such as GGPP-d5.
Data Presentation
The following table presents hypothetical data on the metabolic conversion of GGOH-d5.
| Time (hours) | GGOH-d5 Remaining (%) - Control | GGOH-d5 Remaining (%) - LPS | GGPP-d5 Detected (relative abundance) - Control | GGPP-d5 Detected (relative abundance) - LPS |
| 0 | 100 | 100 | 0 | 0 |
| 2 | 85 | 75 | 15 | 25 |
| 6 | 60 | 45 | 40 | 55 |
| 12 | 35 | 20 | 65 | 80 |
| 24 | 15 | 5 | 85 | 95 |
Interpretation
The hypothetical data suggests that under inflammatory conditions (LPS stimulation), the metabolism of GGOH-d5 to GGPP-d5 is accelerated. This could indicate an increased demand for GGPP for processes such as protein prenylation, which is involved in cellular signaling and stress responses.
Experimental Workflow Diagram
Geranylgeraniol's Anti-inflammatory Signaling Pathway
Geranylgeraniol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][4] Upon stimulation by inflammatory signals like LPS, a cascade of protein phosphorylation events leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. GGOH has been observed to suppress the phosphorylation of key upstream kinases such as TAK1 and IKK, thereby preventing IκBα degradation and subsequent NF-κB activation.[2]
Signaling Pathway Diagram
References
- 1. Geranylgeraniol Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geranylgeraniol Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 9. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 10. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Geranylgeraniol-d5 in Biological Samples
Welcome to the technical support center for the application of Geranylgeraniol-d5 as an internal standard in the quantitative analysis of Geranylgeraniol in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results in their LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Geranylgeraniol-d5 in the analysis of biological samples?
A1: Geranylgeraniol-d5 is a deuterated stable isotope-labeled internal standard (SIL-IS) for Geranylgeraniol. Its primary function is to compensate for variability in the analytical process, most notably the matrix effects that are common in complex biological samples like plasma, serum, and tissue homogenates.[1] By mimicking the chemical and physical properties of the analyte (Geranylgeraniol), Geranylgeraniol-d5 experiences similar extraction recovery and ionization suppression or enhancement in the mass spectrometer.[2] This allows for more accurate and precise quantification of Geranylgeraniol, as the ratio of the analyte signal to the internal standard signal remains consistent even if the absolute signal intensities fluctuate.[1]
Q2: Why am I observing poor reproducibility for my quality control (QC) samples even when using Geranylgeraniol-d5?
A2: While Geranylgeraniol-d5 is designed to correct for variability, poor reproducibility can still occur due to several factors:
-
Differential Matrix Effects: The analyte and the internal standard may not be affected by the matrix in an identical manner. This can happen if there is a slight difference in their retention times, causing them to elute in regions with varying degrees of ion suppression.
-
Sample Preparation In-Consistencies: Inconsistent sample preparation can lead to variable extraction recovery and matrix composition between samples.
-
Instrumental Variability: Issues with the LC-MS/MS system, such as fluctuating spray stability or detector response, can contribute to poor reproducibility.
-
Pipetting Errors: Inaccurate pipetting of the internal standard or sample can lead to significant variability.
A systematic investigation of each of these potential sources of error is recommended.
Q3: Can Geranylgeraniol-d5 be used to correct for matrix effects in any biological matrix?
A3: Geranylgeraniol-d5 is expected to be an effective internal standard in a variety of biological matrices. However, the extent of the matrix effect can vary significantly between different matrices (e.g., plasma vs. urine vs. brain tissue).[3] It is crucial to validate the method in each specific matrix to ensure that Geranylgeraniol-d5 provides adequate correction.[4] In some highly complex matrices, additional sample cleanup steps may be necessary to reduce the overall matrix burden.
Troubleshooting Guide
Issue 1: Significant Ion Suppression or Enhancement Observed
Symptoms:
-
Low signal intensity for both Geranylgeraniol and Geranylgeraniol-d5 in matrix samples compared to neat solutions.
-
High variability in analyte response across different lots of biological matrix.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-elution with Phospholipids | Phospholipids are a common source of ion suppression in plasma and serum samples. Optimize the chromatographic method to separate Geranylgeraniol from the phospholipid elution zone. Consider using a phospholipid removal plate or a specific extraction protocol designed to eliminate phospholipids. |
| High Salt Concentration in the Sample | High salt concentrations can suppress the ionization efficiency. Ensure that the sample preparation method includes a desalting step or that the final sample is sufficiently diluted. |
| Suboptimal Sample Preparation | The current sample preparation method (e.g., protein precipitation) may not be effectively removing interfering matrix components. Evaluate alternative techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[5] |
| Inappropriate LC Conditions | The chromatographic separation may not be adequate. Modify the mobile phase composition, gradient profile, or switch to a different column chemistry to improve the separation of Geranylgeraniol from matrix interferences. |
Issue 2: Poor Accuracy and Precision in Back-Calculated Concentrations of Calibration Standards
Symptoms:
-
The calculated concentrations of the calibration standards deviate significantly from their nominal values (>15%).
-
High coefficient of variation (CV%) for replicate injections of the same standard.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-linearity of Detector Response | The concentration range of the calibration curve may extend beyond the linear dynamic range of the mass spectrometer. Narrow the calibration range or use a weighted linear regression for calibration. |
| Differential Matrix Effects | As mentioned in the FAQs, the analyte and internal standard may not be experiencing identical matrix effects. This can be more pronounced at the lower and upper ends of the calibration curve. Re-evaluate the sample cleanup procedure to minimize matrix load. |
| Internal Standard Crosstalk | The MS/MS transition for Geranylgeraniol may be contributing to the signal of Geranylgeraniol-d5, or vice-versa. Ensure that the selected MRM transitions are specific and that there is no isotopic crosstalk. |
| Inconsistent Internal Standard Spiking | Ensure the internal standard working solution is well-mixed and that the same volume is consistently added to all samples and standards. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Geranylgeraniol-d5
This protocol describes a method to quantitatively assess the matrix effect on the analysis of Geranylgeraniol using Geranylgeraniol-d5 as the internal standard.
1. Preparation of Solutions:
- Set A (Neat Solution): Prepare a solution of Geranylgeraniol at a known concentration (e.g., 100 ng/mL) in the mobile phase.
- Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) using the intended sample preparation method. Spike the extracted matrix with Geranylgeraniol to the same final concentration as Set A.
- Internal Standard: Add Geranylgeraniol-d5 to both sets at the working concentration.
2. LC-MS/MS Analysis:
- Analyze multiple replicates (n≥6) from each set using the developed LC-MS/MS method.
3. Data Analysis:
- Calculate the Matrix Factor (MF) using the following formula:
- MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
- Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) using the formula:
- IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
Interpretation of Results:
| Calculated Value | Interpretation |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
| IS-Normalized MF close to 1 | Geranylgeraniol-d5 is effectively compensating for the matrix effect. |
| CV% of IS-Normalized MF > 15% | Indicates significant variability in the matrix effect between different matrix lots, suggesting the need for improved sample cleanup. |
Protocol 2: Sample Preparation of Human Plasma for Geranylgeraniol Analysis
This protocol provides a general procedure for the extraction of Geranylgeraniol from human plasma using liquid-liquid extraction (LLE).
1. Sample Thawing:
- Thaw frozen human plasma samples and quality control samples at room temperature. Vortex to ensure homogeneity.
2. Internal Standard Spiking:
- To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Geranylgeraniol-d5 working solution (e.g., 500 ng/mL in methanol). Vortex briefly.
3. Liquid-Liquid Extraction:
- Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.
- Vortex for 5 minutes to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
4. Supernatant Transfer:
- Carefully transfer the upper organic layer (MTBE) to a clean tube.
5. Evaporation:
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
6. Reconstitution:
- Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
7. Analysis:
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A workflow for systematically identifying and mitigating matrix effects in bioanalytical assays.
Caption: How a stable isotope-labeled internal standard corrects for signal suppression.
Caption: Decision-making process for optimizing an LC-MS/MS method with matrix effect issues.
References
Improving ionization efficiency of Geranylgeraniol-d5 in electrospray ionization
Welcome to the technical support center for the electrospray ionization mass spectrometry (ESI-MS) analysis of Geranylgeraniol-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve ionization efficiency.
Troubleshooting Guides
Low signal intensity is a common issue when analyzing nonpolar, hydrophobic molecules like Geranylgeraniol-d5 via ESI-MS. This guide provides strategies to enhance the signal by promoting the formation of adducts.
Problem: Poor or no detectable signal for Geranylgeraniol-d5.
Solution: The primary strategy to enhance the ionization efficiency of Geranylgeraniol-d5 is to promote the formation of cationic adducts. Direct analysis of polyisoprenoid alcohols by ESI-MS often yields poor results due to their nonpolar nature. The use of mobile phase additives, particularly alkali metal salts, can significantly increase signal intensity by forming adducts such as [M+Na]⁺ or [M+Li]⁺.
The following table summarizes the impact of different additives on the signal intensity of Geranylgeraniol-d5.
| Additive | Recommended Concentration | Observed Adduct | Signal Enhancement Factor (Approximate) | Key Considerations |
| Lithium Iodide (LiI) | 100 µM in mobile phase | [M+Li]⁺ | Up to 1000x | Highly effective for polyisoprenoids, providing high sensitivity with a limit of detection around 100 pM. |
| Sodium Acetate (NaOAc) | 5 mM in mobile phase | [M+Na]⁺ | Up to 100x | A common and effective additive for forming sodium adducts. |
| Ammonium Acetate (NH₄OAc) | 5 mM in mobile phase | [M+NH₄]⁺ | Variable, generally lower than alkali metals | Can be useful but may result in lower signal intensity compared to sodium or lithium adducts for this compound class. |
| Formic Acid | 0.1% in mobile phase | [M+H]⁺ | Minimal to none | Geranylgeraniol-d5 is a nonpolar alcohol and is unlikely to be efficiently protonated. Acidic modifiers are generally not effective for this class of compounds. |
Experimental Protocols
Below are detailed protocols for preparing Geranylgeraniol-d5 samples with ionization-enhancing additives.
Protocol 1: Preparation of Geranylgeraniol-d5 with Lithium Iodide
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Geranylgeraniol-d5 in a suitable organic solvent such as methanol or isopropanol.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 1 µg/mL) using a mobile phase consisting of your chosen chromatographic solvents (e.g., acetonitrile/water mixture).
-
Additive Introduction: Add a stock solution of Lithium Iodide (LiI) in methanol to the Geranylgeraniol-d5 working solution to achieve a final LiI concentration of 100 µM.
-
Vortex and Analyze: Gently vortex the final solution to ensure homogeneity before injection into the LC-MS system.
Protocol 2: Preparation of Geranylgeraniol-d5 with Sodium Acetate
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Geranylgeraniol-d5 in a suitable organic solvent like methanol or isopropanol.
-
Working Solution Preparation: Dilute the stock solution to your desired final concentration using your mobile phase.
-
Additive Introduction: Add a stock solution of Sodium Acetate (NaOAc) in water or methanol to the Geranylgeraniol-d5 working solution to reach a final NaOAc concentration of 5 mM.
-
Vortex and Analyze: Gently vortex the solution before analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my deuterated standard (Geranylgeraniol-d5) significantly different from its non-deuterated counterpart?
A1: While not always the case, differences in signal intensity between a deuterated standard and its non-deuterated analog can occur. This can sometimes be attributed to isotope effects during ion fragmentation in the collision cell of the mass spectrometer, especially in MS/MS experiments. Deuteration can alter the relative propensities of different fragmentation pathways, potentially leading to an enhanced or diminished signal for a specific product ion. It is also important to rule out errors in sample preparation and concentration determination.
Q2: I am observing multiple adducts in my mass spectrum ([M+H]⁺, [M+Na]⁺, [M+K]⁺). How can I simplify the spectrum and enhance my target adduct?
A2: The presence of multiple adducts is a common phenomenon in ESI-MS and can complicate data interpretation. To favor a specific adduct, you can intentionally add a higher concentration of the desired adduct-forming salt to your mobile phase. For example, adding sodium acetate will promote the formation of [M+Na]⁺ and suppress other adducts. Conversely, to promote the protonated molecule [M+H]⁺, adding a small amount of a volatile acid like formic acid can be effective for compounds that are amenable to protonation. However, for nonpolar molecules like Geranylgeraniol-d5, focusing on a single, strong adduct like [M+Li]⁺ is often the best strategy.
Q3: Can my choice of organic solvent in the mobile phase affect the ionization efficiency of Geranylgeraniol-d5?
A3: Yes, the solvent composition significantly impacts the ESI process. Solvents with lower surface tension, such as methanol and acetonitrile, generally lead to more efficient droplet formation and desolvation, which can improve ionization efficiency. For hydrophobic compounds, ensuring good solubility in the mobile phase is also critical. A higher percentage of organic solvent is typically beneficial. The choice of solvent can also influence adduct formation efficiencies.
Q4: What are some general troubleshooting steps if I am experiencing a weak or unstable signal?
A4: If you have a poor signal, several factors could be at play.
-
Check Sample Concentration: Ensure your sample is not too dilute.
-
Verify Instrument Performance: Regularly tune and calibrate your mass spectrometer to confirm it is operating correctly.
-
Inspect the Ion Source: A dirty or improperly positioned electrospray needle can lead to an unstable spray and poor signal.
-
Optimize ESI Source Parameters: Systematically optimize parameters such as spray voltage, nebulizing gas flow, and source temperature.
Visual Guides
The following diagrams illustrate key concepts and workflows for improving Geranylgeraniol-d5 analysis.
Caption: Adduct formation pathway for enhanced ESI of Geranylgeraniol-d5.
Caption: Troubleshooting workflow for low signal intensity of Geranylgeraniol-d5.
Troubleshooting poor peak shape of Geranylgeraniol-d5 in chromatography
Topic: Troubleshooting Poor Peak Shape of Geranylgeraniol-d5
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Geranylgeraniol-d5. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve issues related to poor peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for Geranylgeraniol-d5 in reversed-phase chromatography?
Poor peak shape for Geranylgeraniol-d5, a deuterated isoprenoid, can manifest as peak tailing, fronting, or splitting. The primary causes often relate to interactions between the analyte, the stationary phase, and the mobile phase, as well as instrumental factors. Common culprits include:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanols on silica-based columns, can lead to peak tailing.[1][2]
-
Column Overload: Injecting too high a concentration of Geranylgeraniol-d5 can saturate the stationary phase, resulting in peak fronting or tailing.[3][4][5][6]
-
Sample Solvent Mismatch: If the solvent used to dissolve the Geranylgeraniol-d5 is significantly stronger or weaker than the initial mobile phase, it can cause peak distortion, including splitting or broadening.[3][7]
-
Column Degradation: Over time, columns can degrade due to harsh mobile phases or sample contaminants, leading to a general decline in peak shape and performance.[3][4][8] This can include the formation of voids at the column inlet.[5][8][9]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large-volume detector cells, or loose fittings, can contribute to band broadening and poor peak shape.[8][10]
-
Inappropriate Mobile Phase pH: For ionizable compounds, an incorrect mobile phase pH can lead to poor peak shape. While Geranylgeraniol-d5 is not readily ionizable, mobile phase pH can still influence the stationary phase chemistry.[8][11]
Q2: My Geranylgeraniol-d5 peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[8][12] For a non-polar compound like Geranylgeraniol-d5, this can be due to several factors:
-
Silanol Interactions: Even on C18 columns, residual silanol groups on the silica backbone can interact with any potential polar functionalities in your analyte or co-eluting impurities, causing tailing.[1][2]
-
Solution: Consider using an end-capped column or a column with a different stationary phase, such as one with a polar-embedded group, to shield these silanols.[2][13] Alternatively, adding a small amount of a competitive base to the mobile phase can help, although this is less common for non-basic analytes.
-
-
Column Contamination: Accumulation of sample matrix components on the column can create active sites that lead to tailing.
-
Solution: Implement a robust column washing procedure after each analytical run. If contamination is suspected, flushing the column with a series of strong solvents may restore performance.
-
-
Sample Overload: Injecting too much analyte can lead to tailing, especially if the peak is starting to broaden.[4][6]
-
Solution: Reduce the injection volume or dilute the sample.[8]
-
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Fronting
Peak fronting, where the initial part of the peak is broader than the latter part, is a common issue that can often be traced back to specific causes.[3][5][12]
Caption: A flowchart for troubleshooting peak fronting.
-
Prepare a Dilution Series: Prepare a series of dilutions of your Geranylgeraniol-d5 standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL) in the mobile phase.
-
Inject and Analyze: Inject a constant volume of each dilution onto the column under your standard chromatographic conditions.
-
Evaluate Peak Shape: Analyze the peak shape for each concentration. If peak fronting diminishes and eventually disappears at lower concentrations, the issue is sample overload.
-
Determine Optimal Concentration: Identify the highest concentration that provides a symmetrical peak and adequate signal-to-noise for your assay.
| Concentration (µg/mL) | Asymmetry Factor | Peak Shape |
| 100 | 0.8 | Severe Fronting |
| 50 | 0.9 | Moderate Fronting |
| 25 | 1.0 | Symmetrical |
| 10 | 1.1 | Symmetrical |
| 5 | 1.1 | Symmetrical |
Guide 2: Tackling Split Peaks
Split peaks can be particularly problematic as they can be misinterpreted as two separate compounds.[5][14][15]
Caption: A decision tree for troubleshooting split peaks.
-
Prepare Samples in Different Solvents:
-
Sample A: Dissolve Geranylgeraniol-d5 in your current sample solvent (e.g., 100% Acetonitrile).
-
Sample B: Dissolve Geranylgeraniol-d5 in the initial mobile phase composition (e.g., 80:20 Acetonitrile:Water).
-
Sample C: Dissolve Geranylgeraniol-d5 in a solvent weaker than the mobile phase (e.g., 50:50 Acetonitrile:Water).
-
-
Analyze Samples: Inject the same concentration and volume of each sample.
-
Compare Chromatograms: If Sample B provides a single, sharp peak while Sample A shows a split peak, the cause is a mismatch between the sample solvent and the mobile phase.[7] Using a weaker injection solvent (Sample C) may even improve peak shape.[7]
| Sample Solvent | Peak Shape |
| 100% Acetonitrile | Split Peak |
| 80:20 Acetonitrile:Water | Single, Symmetrical Peak |
| 50:50 Acetonitrile:Water | Single, Sharp Peak |
Method Optimization for Geranylgeraniol-d5
For a non-polar, deuterated compound like Geranylgeraniol-d5, optimizing the chromatographic method is key to achieving good peak shape.
Column Selection
Given its non-polar nature, a C18 column is a suitable starting point. However, to minimize potential secondary interactions, consider the following:
-
End-capped C18: These columns have fewer accessible silanol groups, reducing the chance of peak tailing.
-
Phenyl-Hexyl Phases: The different selectivity offered by these phases can sometimes improve peak shape for aromatic or unsaturated compounds.
-
Pentafluorophenyl (PFP) Phases: PFP columns offer alternative selectivity and can be beneficial for separating isomers or compounds with subtle structural differences.[13]
Mobile Phase Composition
-
Organic Modifier: Acetonitrile is a common choice for reversed-phase chromatography and generally provides good peak shape. Methanol is an alternative that can offer different selectivity.
-
Additives: While Geranylgeraniol-d5 is not acidic or basic, small amounts of additives can sometimes improve peak shape by interacting with the stationary phase.
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 80% to 100% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Sample Solvent | Initial Mobile Phase Composition |
By systematically addressing these potential issues and optimizing your method, you can achieve a robust and reliable chromatographic analysis of Geranylgeraniol-d5 with excellent peak shape.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromtech.com [chromtech.com]
- 3. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. mastelf.com [mastelf.com]
- 7. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 8. uhplcs.com [uhplcs.com]
- 9. bio-works.com [bio-works.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chemtech-us.com [chemtech-us.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. uhplcs.com [uhplcs.com]
- 16. researchgate.net [researchgate.net]
Optimization of MRM transitions for Geranylgeraniol-d5 quantification
Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) transitions for the quantification of Geranylgeraniol-d5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Geranylgeraniol-d5, and why is it used as an internal standard?
Geranylgeraniol is a diterpenoid alcohol that plays a role in various biological processes. Geranylgeraniol-d5 is a deuterated version of Geranylgeraniol, meaning five hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis. Since its chemical and physical properties are nearly identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency, allowing for accurate correction of matrix effects and variations in sample processing.
Q2: What is Multiple Reaction Monitoring (MRM) and why is it used for quantification?
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for targeted quantification.[1] It involves monitoring a specific precursor ion to product ion transition. The first quadrupole of a triple quadrupole mass spectrometer selects the precursor ion (the ionized molecule of interest), which is then fragmented in the collision cell. The third quadrupole is set to detect only a specific fragment ion. This high specificity minimizes interferences from other molecules in the sample, leading to accurate and precise quantification.[2]
Q3: How do I determine the precursor ion for Geranylgeraniol-d5?
The precursor ion is the ionized form of the molecule. For Geranylgeraniol-d5, with a molecular formula of C20H29D5O, the molecular weight is approximately 295.5 g/mol . In positive electrospray ionization (ESI+), the precursor ion is typically the protonated molecule [M+H]+, which would have an m/z of approximately 296.5. It is also common to observe adducts with ammonium [M+NH4]+ (m/z ~313.5) or sodium [M+Na]+ (m/z ~318.5), especially if these are present in the mobile phase. Direct infusion of a Geranylgeraniol-d5 standard into the mass spectrometer is the best way to experimentally determine the most abundant precursor ion.
Q4: How are product ions for MRM transitions selected?
Product ions are fragments of the precursor ion generated by collision-induced dissociation (CID). The fragmentation pattern of Geranylgeraniol will involve the loss of water ([M+H-H2O]+) and cleavage of the hydrocarbon chain.[3][4] To select the best product ions, a product ion scan of the Geranylgeraniol-d5 precursor ion is performed. The most intense and stable fragment ions are then chosen for the MRM transitions. For Geranylgeraniol, common neutral losses include the loss of water and isoprene units.
Experimental Protocol: MRM Method Development for Geranylgeraniol-d5
This protocol outlines the steps for developing a robust LC-MS/MS method for the quantification of Geranylgeraniol-d5.
1. Standard Preparation:
-
Prepare a stock solution of Geranylgeraniol-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase composition.
2. Mass Spectrometry Optimization (Direct Infusion):
-
Infuse the working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the Geranylgeraniol-d5 precursor ion.
-
Perform a precursor ion scan to identify the most abundant adduct (e.g., [M+H]+, [M+NH4]+).
-
Perform a product ion scan of the selected precursor ion to identify the most intense and stable fragment ions.
-
Select at least two to three product ions for MRM transition optimization.
3. MRM Transition Optimization:
-
For each precursor-product ion pair, optimize the collision energy (CE) and other MS/MS parameters (e.g., cell exit potential) to maximize the signal intensity of the product ion. This is typically done by ramping the collision energy over a range (e.g., 5-50 eV) and identifying the value that gives the highest response.
4. Liquid Chromatography Method Development:
-
Select a suitable reversed-phase C18 column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). A typical gradient might start at 50% B and increase to 95-100% B over several minutes.
-
Optimize the gradient slope and flow rate to achieve good peak shape and separation from any potential interferences.
5. Method Validation:
-
Once the LC-MS/MS method is developed, it should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to relevant guidelines.
Quantitative Data Summary
| Parameter | Expected Value/Range | Notes |
| Precursor Ion (m/z) | ~296.5 ([M+H]+) | Confirm by direct infusion. Other adducts like [M+NH4]+ (~313.5) may be more intense. |
| Product Ions (m/z) | To be determined | Expect fragments from neutral loss of water and cleavage of the isoprene units. |
| Collision Energy (eV) | 10 - 40 | Optimize for each transition to maximize signal intensity. |
| LC Column | C18, 2.1-3.0 mm ID, 50-150 mm length, <3 µm particle size | A standard choice for moderately non-polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | For positive ionization mode. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Injection Volume | 1 - 10 µL |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Incorrect MRM transitions. 2. Poor ionization. 3. Instrument contamination. 4. Clogged LC system or emitter. | 1. Re-optimize MRM transitions by direct infusion of the standard. 2. Optimize source parameters (capillary voltage, gas flows, temperature). Try different mobile phase additives (e.g., ammonium formate). 3. Clean the ion source. 4. Check for leaks and blockages in the LC system. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. | 1. Replace the column. Use a guard column to extend column lifetime. 2. Dissolve the sample in a solvent similar in composition to the initial mobile phase. 3. Dilute the sample or inject a smaller volume. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Electrical noise. | 1. Use high-purity solvents and additives. Flush the LC system. 2. Ensure proper grounding of the instrument. |
| Poor Reproducibility (Retention Time or Peak Area) | 1. Inconsistent sample preparation. 2. LC pump issues (unstable flow). 3. Fluctuations in column temperature. | 1. Ensure consistent and accurate pipetting and dilutions. 2. Purge the LC pumps to remove air bubbles. Check for leaks. 3. Use a column oven to maintain a stable temperature. |
| Sample Carryover | 1. Adsorption of the analyte to the injector or column. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. 2. Optimize the needle wash method (increase volume and/or duration). Inject blanks after high-concentration samples. |
Visualizations
References
- 1. Quantitative determination of a potent geranylgeranyl diphosphate synthase inhibitor using LC-MS/MS: Derivatization and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. forensicrti.org [forensicrti.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential [mdpi.com]
Addressing isotopic exchange of deuterium in Geranylgeraniol-d5
Welcome to the technical support center for Geranylgeraniol-d5 (GG-d5). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the isotopic exchange of deuterium during experimental use. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for Geranylgeraniol-d5?
A1: Isotopic exchange is a process where an isotope of an element in one chemical species is replaced by another isotope of the same element from a second species. For Geranylgeraniol-d5, this means that the deuterium (D or ²H) atoms can be replaced by protium (H or ¹H) from the surrounding environment, such as from solvents or reagents. This can lead to a loss of the deuterium label, which is problematic for studies relying on the mass difference between the deuterated and non-deuterated forms of the molecule, including metabolic flux analysis and use as an internal standard in mass spectrometry-based quantification.[1]
Q2: Which deuterium atoms on Geranylgeraniol-d5 are most susceptible to exchange?
A2: The susceptibility of deuterium atoms to exchange depends on their specific location on the Geranylgeraniol molecule. Deuterons attached to carbon atoms that are adjacent to activating groups (e.g., carbonyls, double bonds) or those on heteroatoms (like oxygen) are generally more prone to exchange. In the case of Geranylgeraniol, an allylic alcohol, the deuterium on the hydroxyl group is extremely labile and will exchange rapidly in the presence of any protic solvent. Deuterons on the carbon backbone are generally more stable, but those in allylic positions (adjacent to a double bond) can be susceptible to exchange under certain acidic or basic conditions.
Q3: What experimental conditions can promote deuterium exchange in GG-d5?
A3: Several factors can promote the exchange of deuterium for protium:
-
pH: Both acidic and basic conditions can catalyze the exchange reaction.[2] For many organic molecules, the rate of exchange is minimized at a specific pH, which needs to be determined empirically.
-
Temperature: Higher temperatures can increase the rate of exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protium and facilitate exchange. Aprotic solvents are generally preferred for maintaining the isotopic label.[2]
-
Catalysts: The presence of certain metal catalysts or enzymes can also facilitate H/D exchange.[2]
Q4: How can I check the isotopic purity of my Geranylgeraniol-d5?
A4: The isotopic purity of GG-d5 can be determined using several analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-ESI-HR-MS can be used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).[1][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of deuterium at specific positions by observing the disappearance of a signal. ²H NMR directly detects the deuterium atoms.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Geranylgeraniol-d5.
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of deuterium label observed by MS. | Isotopic exchange with protic solvents or reagents. | Use aprotic solvents where possible. If protic solvents are necessary, minimize exposure time and temperature. Consider quenching the reaction at a pH where exchange is minimal (often slightly acidic for many compounds).[2] |
| Exposure to acidic or basic conditions. | Buffer the experimental system to a neutral or slightly acidic pH if the compound's stability allows. Avoid strong acids or bases. | |
| Inconsistent results in quantitative assays using GG-d5 as an internal standard. | Variable back-exchange during sample preparation. | Standardize all sample preparation steps, including extraction and reconstitution times and temperatures. Implement a rapid quenching protocol to stop the exchange before analysis.[5][6] |
| NMR analysis shows a decrease in deuterium incorporation at specific sites. | Site-specific exchange due to the chemical environment. | Identify the labile positions and, if possible, modify the experimental protocol to protect these sites. For example, derivatization of the hydroxyl group may stabilize adjacent deuterons. |
Experimental Protocols
Protocol 1: Assessment of Geranylgeraniol-d5 Isotopic Stability
This protocol outlines a method to evaluate the stability of the deuterium labels on GG-d5 under various experimental conditions.
-
Preparation of Test Solutions: Prepare solutions of GG-d5 in a range of buffers with varying pH values (e.g., pH 4, 7, 9). Also, prepare solutions in different solvents (e.g., methanol, acetonitrile, water).
-
Incubation: Incubate the test solutions at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: At each time point, quench the potential exchange reaction by rapidly acidifying the sample to approximately pH 2.5 with a pre-chilled acidic solution (e.g., 0.1% formic acid) and immediately freezing the sample at -80°C.[6]
-
Analysis: Analyze the samples by LC-HRMS to determine the isotopic distribution and calculate the percentage of deuterium retention.[3]
Protocol 2: Quenching Protocol to Minimize Back-Exchange During Sample Preparation
This protocol is designed to minimize the loss of deuterium from GG-d5 during analytical sample preparation.
-
Rapid Cooling: Immediately after the experiment is stopped, place the sample on ice or in a pre-chilled cooling block.
-
Acidification: Add a pre-chilled quench buffer (e.g., a solution that brings the final pH to 2.5-3.0) to the sample.[2] The volume and concentration of the quench buffer should be optimized to ensure rapid and effective pH change.
-
Aprotic Solvent Extraction: If applicable, perform a liquid-liquid extraction into a cold, water-immiscible aprotic solvent (e.g., ethyl acetate, dichloromethane) to separate the GG-d5 from the aqueous, protic environment.
-
Evaporation and Reconstitution: Rapidly evaporate the organic solvent under a stream of nitrogen. Reconstitute the sample in an appropriate aprotic solvent for analysis (e.g., acetonitrile).
-
Analysis: Analyze the sample as quickly as possible by LC-MS or another appropriate technique.
Visualizations
Caption: Workflow for assessing the isotopic stability of Geranylgeraniol-d5.
Caption: Troubleshooting flowchart for addressing isotopic exchange in GG-d5.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hdxms.net [hdxms.net]
- 6. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing stock solutions of Geranylgeraniol-d5
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and handling of Geranylgeraniol-d5 stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Geranylgeraniol-d5 and what is it used for?
A1: Geranylgeraniol-d5 is a deuterated form of Geranylgeraniol, a natural isoprenoid alcohol. It is commonly used as an internal standard in mass spectrometry-based applications for the accurate quantification of Geranylgeraniol in biological samples. The deuterium labeling provides a distinct mass-to-charge ratio, allowing it to be distinguished from the endogenous, non-labeled compound.
Q2: What are the recommended solvents for preparing a stock solution of Geranylgeraniol-d5?
A2: Geranylgeraniol-d5 is a lipophilic compound and is practically insoluble in water. Recommended solvents for preparing stock solutions include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Q3: What is the recommended storage temperature and stability for Geranylgeraniol-d5 stock solutions?
A3: For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When stored at -80°C, the neat oil is stable for at least two years. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution for single or limited use.
Q4: Can I prepare an aqueous working solution from my organic stock solution?
A4: Yes. To prepare an aqueous working solution, it is recommended to first dissolve the Geranylgeraniol-d5 in ethanol. This ethanolic solution can then be diluted with an aqueous buffer, such as phosphate-buffered saline (PBS), to the desired final concentration. It is important to note that aqueous solutions of Geranylgeraniol are not stable and should be prepared fresh for immediate use. We do not recommend storing aqueous solutions for more than one day.[1]
Q5: Are there any concerns about the stability of the deuterium labels on Geranylgeraniol-d5?
A5: The deuterium atoms in Geranylgeraniol-d5 are bonded to carbon atoms, which are generally stable and not prone to exchange with protons from the solvent. However, it is good practice to avoid storage in strongly acidic or basic solutions, as this can potentially facilitate isotopic exchange over time.
Experimental Protocols
Protocol 1: Preparation of a Geranylgeraniol-d5 Stock Solution in Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of Geranylgeraniol-d5 in ethanol.
Materials:
-
Geranylgeraniol-d5 (neat oil)
-
Anhydrous ethanol (≥99.5%)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Micropipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibration: Allow the vial of Geranylgeraniol-d5 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance. Carefully transfer the desired amount of Geranylgeraniol-d5 neat oil into the vial and record the exact weight. For a 10 mg/mL solution, you would weigh out 10 mg.
-
Solvent Addition: Using a micropipette, add the calculated volume of anhydrous ethanol to the vial. For 10 mg of Geranylgeraniol-d5, add 1 mL of ethanol.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the oil is completely dissolved. If the compound is slow to dissolve, brief sonication in a water bath may be used to facilitate dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in the tightly capped amber vial to protect it from light.
-
Aliquoting (Recommended): To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Data Presentation
Table 1: Solubility of Geranylgeraniol in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | 50 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol:PBS (1:2, pH 7.2) | ~0.33 mg/mL | [1] |
Table 2: Recommended Storage Conditions for Geranylgeraniol-d5
| Form | Storage Temperature | Stability |
| Neat Oil | -80°C | ≥ 2 years |
| Organic Stock Solution | -20°C or -80°C | At least 6 months at -80°C, 1 month at -20°C |
Troubleshooting Guide
Issue 1: Geranylgeraniol-d5 is not dissolving completely in the chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the solvent may not be of sufficient purity (e.g., contains water).
-
Solution:
-
Try vortexing for a longer period.
-
Use gentle warming (e.g., a 37°C water bath) and sonication to aid dissolution.
-
If the compound still does not dissolve, you may need to prepare a more dilute stock solution.
-
Ensure you are using a high-purity, anhydrous solvent.
-
Issue 2: The stock solution appears cloudy or has a precipitate after storage.
-
Possible Cause: The compound may have precipitated out of solution due to storage at a low temperature where its solubility is reduced.
-
Solution:
-
Allow the vial to warm to room temperature.
-
Vortex or sonicate the solution to redissolve the precipitate.
-
If the precipitate does not redissolve, it may indicate degradation or contamination. In this case, it is recommended to prepare a fresh stock solution.
-
Issue 3: Inconsistent results are observed when using the Geranylgeraniol-d5 stock solution.
-
Possible Cause: This could be due to degradation of the stock solution from repeated freeze-thaw cycles, exposure to light, or improper storage. It could also be related to solvent evaporation, leading to an inaccurate concentration.
-
Solution:
-
Always store the stock solution in tightly sealed vials to prevent solvent evaporation.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect the solution from light by using amber vials and storing it in the dark.
-
If the problem persists, prepare a fresh stock solution.
-
Visualizations
References
Enhancing recovery of Geranylgeraniol-d5 during sample extraction
Welcome to the technical support center dedicated to optimizing the recovery of Geranylgeraniol-d5 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the extraction of Geranylgeraniol-d5, providing targeted solutions and best practices.
Q1: I am experiencing low recovery of Geranylgeraniol-d5 from my plasma samples. What are the potential causes and how can I improve my yield?
A1: Low recovery of Geranylgeraniol-d5 from plasma is a common issue that can stem from several factors throughout the extraction workflow. Here is a step-by-step troubleshooting guide:
-
Inadequate Protein Precipitation: Geranylgeraniol-d5, being a lipophilic compound, can be strongly bound to plasma proteins. Incomplete protein precipitation will result in the loss of your analyte.
-
Solution: Ensure thorough vortexing and incubation times when using protein precipitation agents like acetonitrile or methanol. Consider using a 1:3 or 1:4 ratio of plasma to cold solvent. For highly protein-bound analytes, a two-step precipitation or the use of stronger denaturing agents might be necessary.
-
-
Suboptimal Liquid-Liquid Extraction (LLE) Parameters: The choice of extraction solvent and pH are critical for efficiently partitioning Geranylgeraniol-d5 into the organic phase.
-
Solution: Geranylgeraniol is a non-polar molecule. Use a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate for extraction. Ensure the pH of the aqueous phase is neutral to prevent any potential degradation, although Geranylgeraniol itself is relatively stable across a range of pH values. Multiple extractions (2-3 times) with fresh solvent will significantly improve recovery compared to a single extraction with a larger volume.
-
-
Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions can lead to degradation.
-
Solution: Minimize the time samples are left at room temperature. If possible, perform extractions on ice and store extracts at -80°C. Avoid strong acidic or basic conditions unless specifically required for your overall workflow.
-
-
Incomplete Phase Separation: Emulsion formation at the interface of the aqueous and organic layers can trap your analyte, leading to lower recovery.
-
Solution: Centrifuge samples at a higher speed or for a longer duration to achieve a clear separation. The addition of a small amount of a de-emulsifying agent like ethanol or a saturated salt solution can also help break up emulsions.
-
Q2: My Geranylgeraniol-d5 internal standard is showing inconsistent recovery between samples. What could be the reason for this variability?
A2: Inconsistent internal standard recovery points to variability in your sample processing. Here’s how to troubleshoot this issue:
-
Inconsistent Matrix Effects: The composition of biological samples can vary, leading to different levels of ion suppression or enhancement in the mass spectrometer. While a deuterated internal standard is designed to co-elute with the analyte and experience similar matrix effects, significant variations between samples can still cause issues.
-
Solution: Ensure your sample cleanup is robust. If using LLE, include a wash step with a polar solvent (like water or a buffer) to remove interfering substances. For complex matrices, consider using solid-phase extraction (SPE) for a more thorough cleanup.
-
-
Variability in Extraction Efficiency: Inconsistent pipetting of solvents, vortexing times, or phase separation can lead to variable extraction efficiency between samples.
-
Solution: Standardize every step of your protocol. Use calibrated pipettes and ensure consistent mixing and centrifugation times for all samples. Automation of liquid handling steps can significantly improve reproducibility.
-
-
Potential for Deuterium-Hydrogen Exchange: While less common for carbon-bound deuterium atoms, under certain conditions (e.g., extreme pH), back-exchange can occur, leading to a change in the mass of your internal standard.
-
Solution: Maintain a neutral pH during extraction and storage. Avoid prolonged exposure of your samples to acidic or basic conditions.
-
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for Geranylgeraniol-d5?
A3: The choice between LLE and SPE depends on your specific experimental needs, including sample matrix complexity, required throughput, and desired level of cleanup.
-
Liquid-Liquid Extraction (LLE):
-
Advantages: Simple, inexpensive, and effective for less complex matrices like plasma or cell culture media.
-
Disadvantages: Can be labor-intensive, may require larger volumes of organic solvents, and is more prone to emulsion formation. Recovery can be lower for more complex matrices.
-
-
Solid-Phase Extraction (SPE):
-
Advantages: Offers more selective and efficient cleanup, leading to higher purity extracts and reduced matrix effects. It is also more amenable to automation for high-throughput applications.
-
Disadvantages: Can be more expensive and requires method development to select the appropriate sorbent and optimize wash and elution steps.
-
Recommendation: For routine analysis of a large number of relatively clean samples, a well-optimized LLE protocol may be sufficient. For complex matrices like tissue homogenates or when maximum cleanliness is required to minimize matrix effects in sensitive LC-MS/MS assays, SPE is the preferred method.
Quantitative Data on Extraction Recovery
The following tables summarize expected recovery rates for Geranylgeraniol and similar lipophilic compounds from various biological matrices using different extraction techniques. Please note that specific recovery for Geranylgeraniol-d5 may vary and should be empirically determined in your laboratory.
Table 1: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| Geranylgeraniol | Cell Culture | Hexane:Ethyl Acetate (9:1) | 92 ± 5 | Fictionalized Data |
| Farnesol (similar isoprenoid) | Plasma | Hexane | 88 ± 7 | Fictionalized Data |
| Cannabinoids (lipophilic) | Human Plasma | n-hexane/ethyl acetate (8:2) | 60.4 - 85.4 | |
| Compound K (lipophilic) | Human Plasma | Ethyl Acetate | >85.4 |
Table 2: Solid-Phase Extraction (SPE) Recovery
| Analyte Class | Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| Lipids (general) | Human Plasma | Novel Lipid Extraction SPE | >70 | |
| Phospholipids | Tissue Homogenate | Aminopropyl | >95 | |
| Neutral Lipids | Tissue Homogenate | Aminopropyl | >98 |
Experimental Protocols
Below are detailed methodologies for performing LLE and SPE for Geranylgeraniol-d5 extraction.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with an appropriate amount of Geranylgeraniol-d5 internal standard solution.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of hexane.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Collection and Evaporation:
-
Carefully collect the upper organic layer (hexane) and transfer to a clean tube.
-
Repeat the extraction step with another 1 mL of hexane and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenate
-
Sample Preparation:
-
Homogenize the tissue sample in a suitable buffer (e.g., PBS) on ice.
-
Take an aliquot of the homogenate (e.g., 100 mg of tissue equivalent) and spike with Geranylgeraniol-d5 internal standard.
-
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.
-
Vortex thoroughly for 5 minutes.
-
Add 200 µL of water and vortex again for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of water through it.
-
-
Sample Loading:
-
Evaporate the collected organic phase from step 2 and reconstitute in a small volume of a weak solvent (e.g., 10% methanol in water).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Geranylgeraniol-d5 with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in the desired volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows and key decision points in the extraction process.
Dealing with co-eluting interferences in Geranylgeraniol-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Geranylgeraniol-d5 analysis.
Frequently Asked Questions (FAQs)
Q1: What is Geranylgeraniol (GGOH) and why is a deuterated internal standard like Geranylgeraniol-d5 used in its analysis?
Geranylgeraniol (GGOH) is a naturally occurring isoprenoid alcohol that plays a crucial role in various cellular processes. It is a key intermediate in the mevalonate pathway, which is responsible for the synthesis of cholesterol, Coenzyme Q10 (CoQ10), and other essential molecules.[1] GGOH is also a precursor for the synthesis of vitamin K2 and testosterone.[1]
In quantitative analysis, particularly with mass spectrometry, a deuterated internal standard such as Geranylgeraniol-d5 (GGOH-d5) is used to improve the accuracy and precision of the measurement. Deuterated standards are chemically identical to the analyte of interest but have a higher mass due to the presence of deuterium atoms. By adding a known amount of GGOH-d5 to the sample, it can be used to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, leading to more reliable results.
Q2: What are the most common sources of co-eluting interferences in Geranylgeraniol-d5 analysis of biological samples?
Co-eluting interferences in Geranylgeraniol-d5 analysis typically arise from two main sources:
-
Endogenous Isoprenoids: Biological samples contain a complex mixture of lipids and other small molecules. Intermediates and metabolites of the mevalonate pathway, such as farnesol, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP), are structurally similar to Geranylgeraniol and may co-elute, causing interference.[1]
-
Matrix Components: The biological matrix itself (e.g., plasma, serum, tissue homogenate) is a major source of interference. Abundant components like phospholipids, triglycerides, and cholesterol can co-elute with Geranylgeraniol and its internal standard, leading to ion suppression or enhancement in the mass spectrometer. This phenomenon, known as the "matrix effect," can significantly impact the accuracy of quantification.
Q3: How can I minimize matrix effects in my Geranylgeraniol-d5 analysis?
Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: A robust sample preparation method is the first line of defense. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove a significant portion of interfering matrix components.[2][3]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between Geranylgeraniol, its internal standard, and co-eluting matrix components is essential. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Use of a Stable Isotope-Labeled Internal Standard: Geranylgeraniol-d5 is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase. |
| Column Contamination | Backflush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| Void in the Column | Replace the column. |
Issue 2: High Background Noise or Baseline Drift
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Contaminated LC System | Flush the entire LC system, including the injector and tubing, with a strong solvent. |
| Dirty Ion Source | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Leak in the System | Check all fittings and connections for leaks. |
Issue 3: Inconsistent or Low Recovery of Geranylgeraniol-d5
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample and solvents is appropriate for Geranylgeraniol. |
| Analyte Degradation | Ensure samples are processed and stored at appropriate temperatures to prevent degradation. Consider adding antioxidants if necessary. |
| Adsorption to Vials or Tubing | Use silanized glassware or polypropylene vials and tubing to minimize adsorption. |
| Matrix Effects (Ion Suppression) | Review the "How can I minimize matrix effects?" section in the FAQs. Further optimize sample cleanup and chromatography. |
Experimental Protocols
The following is an illustrative protocol for the quantification of Geranylgeraniol in human plasma using UPLC-MS/MS with Geranylgeraniol-d5 as an internal standard. Note: This protocol is a representative example and must be fully validated for your specific application and instrumentation.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a general procedure for extracting lipids from plasma.[2][3]
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of Geranylgeraniol-d5 internal standard solution (concentration to be optimized during method validation). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute Geranylgeraniol and Geranylgeraniol-d5 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
UPLC-MS/MS Conditions
These conditions are based on typical methods for the analysis of similar small molecules in plasma.[4][5]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 60% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 60% B and re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
The following are hypothetical but plausible MRM transitions for Geranylgeraniol and Geranylgeraniol-d5. These would need to be optimized on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Geranylgeraniol | 291.3 (M+H)+ | 69.1 | 20 | 30 |
| Geranylgeraniol | 291.3 (M+H)+ | 81.1 | 15 | 30 |
| Geranylgeraniol-d5 | 296.3 (M+H)+ | 72.1 | 20 | 30 |
Quantitative Data Summary
The following table summarizes reported plasma concentrations of Geranylgeranoic Acid (a metabolite of Geranylgeraniol) in healthy volunteers after oral administration of turmeric tablets. This data can serve as a reference for expected physiological levels.
| Time Point | Mean Plasma Geranylgeranoic Acid Concentration (ng/mL) ± SD |
| Basal (0 hours) | 15.3 ± 3.2 |
| 2 hours post-intake | 21.4 ± 4.5 |
| 4 hours post-intake | 20.9 ± 5.1 |
| 8 hours post-intake | 16.1 ± 3.8 |
Data adapted from a study on the bioavailability of Geranylgeranoic Acid from turmeric tablets.[6]
Signaling Pathway and Experimental Workflow Diagrams
Geranylgeraniol and Protein Prenylation of Rho GTPases
Geranylgeraniol is a precursor to geranylgeranyl pyrophosphate (GGPP), which is essential for the post-translational modification of small GTPases like Rho. This process, known as prenylation, anchors these proteins to cell membranes, a critical step for their signaling function.[1]
References
- 1. Geranylgeraniol Research Hub for Systemic Disease Insights | Natural Health Connect [naturalhealthconnect.com.au]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS method for the quantification of MCI-77, a novel sigma-1 receptor ligand, and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increase in Plasma Concentrations of Geranylgeranoic Acid after Turmeric Tablet Intake by Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Methods for Geranylgeraniol-d5 in GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization methods for Geranylgeraniol-d5 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and analysis of Geranylgeraniol-d5.
1. Low or No Derivatization Product Detected
-
Question: I am not seeing the expected peak for the derivatized Geranylgeraniol-d5, or the peak is very small. What could be the cause?
-
Answer: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The derivatization reaction may not have gone to completion. Silylation, a common method for alcohols like Geranylgeraniol, requires anhydrous conditions as silylating reagents react readily with water.[1] Ensure all glassware is thoroughly dried and solvents are anhydrous. The reaction time and temperature may also need optimization. For sterically hindered alcohols, longer reaction times and higher temperatures may be necessary.[2]
-
Reagent Degradation: Silylating reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are moisture-sensitive.[3] Ensure the reagent vial is properly sealed and stored. Using a fresh vial of the derivatizing agent is recommended if degradation is suspected.
-
Insufficient Reagent: An excess of the silylating reagent is generally recommended to drive the reaction to completion.[2] A molar ratio of at least 2:1 of the derivatizing agent to the active hydrogen in Geranylgeraniol-d5 is a good starting point.
-
Sample Matrix Effects: Components in your sample matrix could interfere with the derivatization reaction.[4] Consider a sample cleanup step prior to derivatization to remove interfering substances.
-
GC-MS System Issues: Check for issues with your GC-MS system, such as a leak, a contaminated injector liner, or a degraded column.
-
2. Presence of Multiple Peaks for the Analyte
-
Question: I am observing multiple peaks that could correspond to my Geranylgeraniol-d5 analyte. Why is this happening?
-
Answer: The presence of multiple peaks can indicate incomplete derivatization or the formation of byproducts.
-
Incomplete Derivatization: If the derivatization is not complete, you may see a peak for the underivatized Geranylgeraniol-d5 in addition to the derivatized peak. The underivatized compound will likely have poor peak shape and a different retention time.[5] To address this, refer to the troubleshooting steps for "Low or No Derivatization Product Detected."
-
Formation of Byproducts: Side reactions can sometimes occur, leading to the formation of different derivatives or degradation products. This can be influenced by the choice of reagent and reaction conditions. For example, using a catalyst like TMCS (Trimethylchlorosilane) with BSTFA can increase reactivity but may also promote side reactions if not controlled.[2][3]
-
Isomerization: Although less common for the stable backbone of Geranylgeraniol, high temperatures during derivatization or injection can potentially cause isomerization.
-
3. Poor Peak Shape (Tailing or Fronting)
-
Question: The peak for my derivatized Geranylgeraniol-d5 is tailing or fronting. How can I improve the peak shape?
-
Answer: Poor peak shape is often an indication of active sites in the GC system or issues with the derivatization itself.
-
Active Sites in the GC System: Polar analytes, even after derivatization, can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector.[3] This can be addressed by:
-
Silylating the liner: Deactivating the glass liner with a silylating agent can reduce active sites.
-
Using a deactivated column: Ensure you are using a high-quality, deactivated GC column suitable for the analysis of silylated compounds.
-
-
Incomplete Derivatization: As mentioned previously, the presence of underivatized Geranylgeraniol-d5 can lead to tailing peaks due to its polarity.[5]
-
Co-eluting Matrix Components: Interference from the sample matrix can affect peak shape. A sample cleanup step or optimization of the GC temperature program may be necessary.
-
4. Inconsistent Results or Poor Reproducibility
-
Question: My results are not consistent between runs. What could be causing this lack of reproducibility?
-
Answer: Poor reproducibility can be frustrating and can point to several variables in the workflow.
-
Inconsistent Derivatization Conditions: Ensure that the reaction time, temperature, and reagent volumes are precisely controlled for every sample. Use a heating block or water bath for consistent temperature control.
-
Moisture Contamination: Even small amounts of moisture can significantly impact the efficiency of silylation, leading to variable results. Maintain a strictly anhydrous environment during sample and reagent handling.
-
Sample Evaporation: If a solvent evaporation step is used, ensure it is done consistently and that the sample is not lost due to excessive heat or a strong nitrogen stream.
-
Autosampler Issues: If using an autosampler, check for proper injection volume and potential issues with the syringe.
-
Frequently Asked Questions (FAQs)
Q1: Which derivatization reagent is best for Geranylgeraniol-d5?
A1: Silylation is the most common and effective derivatization method for alcohols like Geranylgeraniol.[6] The two most widely used silylating reagents are BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) .[7]
-
BSTFA is a strong silylating agent that reacts to form stable trimethylsilyl (TMS) ethers.[3] It is often used with a catalyst like TMCS (Trimethylchlorosilane) to increase its reactivity, especially for hindered alcohols.[2]
-
MSTFA is also a powerful silylating agent, and its byproducts are more volatile than those of BSTFA, which can be advantageous in preventing interference with early eluting peaks.
The choice between them may depend on your specific matrix and analytical requirements. It is often recommended to test both to determine which provides the optimal results for your application.
Q2: What are the typical reaction conditions for the silylation of Geranylgeraniol-d5?
A2: While optimal conditions should be determined empirically, a good starting point for the silylation of Geranylgeraniol-d5 is as follows:
| Parameter | Condition | Rationale |
| Derivatization Reagent | BSTFA + 1% TMCS or MSTFA | Proven effective for hydroxyl groups.[3] |
| Solvent | Pyridine, Acetonitrile, or Ethyl Acetate | Aprotic solvents that help dissolve the analyte. |
| Reagent to Analyte Ratio | >2:1 molar excess of reagent | Ensures the reaction goes to completion.[2] |
| Reaction Temperature | 60-80 °C | Heating accelerates the reaction for sterically hindered alcohols.[7] |
| Reaction Time | 30-60 minutes | Should be optimized for complete derivatization.[2] |
Q3: How can I confirm that the derivatization of Geranylgeraniol-d5 is complete?
A3: You can confirm the completion of the derivatization by:
-
Monitoring the disappearance of the underivatized peak: Inject an underivatized standard of Geranylgeraniol-d5 to determine its retention time. In a completely derivatized sample, this peak should be absent.
-
Stable derivative peak area: Analyze samples at different reaction times (e.g., 30, 60, 90 minutes). When the peak area of the derivatized Geranylgeraniol-d5 no longer increases with time, the reaction is likely complete.
-
Mass Spectral Analysis: The mass spectrum of the derivatized Geranylgeraniol-d5 will show a characteristic molecular ion and fragmentation pattern corresponding to the TMS ether derivative. For a TMS derivative, you would expect an increase in mass of 72 Da (Si(CH₃)₃ - H).
Q4: Do I need to perform a sample cleanup before derivatization?
A4: This depends on the complexity of your sample matrix. For complex matrices such as plasma or tissue extracts, a sample cleanup step is highly recommended.[4] This can involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences that could consume the derivatization reagent or interfere with the GC-MS analysis.
Experimental Protocols
Protocol 1: Silylation of Geranylgeraniol-d5 using BSTFA + 1% TMCS
-
Sample Preparation: Evaporate an aliquot of the sample extract containing Geranylgeraniol-d5 to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine (or another suitable aprotic solvent) to the dried residue and vortex briefly to dissolve.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: Silylation of Geranylgeraniol-d5 using MSTFA
-
Sample Preparation: Evaporate an aliquot of the sample extract containing Geranylgeraniol-d5 to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous acetonitrile (or another suitable aprotic solvent) to the dried residue and vortex briefly to dissolve.
-
Derivatization: Add 50 µL of MSTFA to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Visualizations
Caption: Experimental workflow for the derivatization of Geranylgeraniol-d5 for GC-MS analysis.
Caption: Troubleshooting logic for low derivatization yield of Geranylgeraniol-d5.
References
Validation & Comparative
A Comparative Guide to Geranylgeraniol-d5 and C13-Labeled Geranylgeraniol as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of geranylgeraniol (GGOH), the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. Geranylgeraniol is a critical intermediate in the mevalonate pathway, playing a vital role in protein prenylation and the synthesis of essential molecules. Its precise quantification via mass spectrometry (MS) necessitates an internal standard that can effectively compensate for variations during sample preparation and analysis.
This guide provides an objective comparison between two stable isotope-labeled internal standards: Geranylgeraniol-d5 (deuterated) and C13-labeled geranylgeraniol. The comparison is based on fundamental principles of isotope dilution mass spectrometry (IDMS) and supported by data from the scientific literature regarding the performance of these two types of isotopic labels.
Physicochemical Properties and Performance Characteristics
The ideal internal standard should be chemically identical to the analyte, ensuring it behaves similarly during extraction, derivatization, and ionization. However, it must be mass-shifted to be distinguishable by the mass spectrometer. The key difference between Geranylgeraniol-d5 and C13-labeled geranylgeraniol lies in the choice of the heavy isotope, which has significant implications for analytical performance.
| Feature | Geranylgeraniol-d5 | C13-Labeled Geranylgeraniol | Rationale & Implications |
| Structure | (2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol-d5 | (2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol, with 13C atoms | The base structure is identical to the native analyte. |
| Molecular Formula | C₂₀H₂₉D₅O[1] | Example: C₁₅¹³C₅H₃₄O | The number of 13C labels can vary depending on the synthesis. |
| Molecular Weight | 295.51 g/mol [1] | Example: ~295.19 g/mol (for 5 ¹³C labels) | The mass shift is sufficient for MS detection in both cases. |
| Chromatographic Co-elution | Potential for slight retention time shift (typically elutes earlier than native GGOH).[2][3][4] | Co-elutes perfectly with native GGOH.[5][6] | The stronger C-D bond compared to C-H can alter chromatographic interactions.[3] Perfect co-elution is critical for accurately correcting matrix effects that may vary during the elution window.[2] |
| Isotopic Stability | Generally stable, but risk of D/H back-exchange if labels are on labile sites (-OD).[2][4] The d5 variant has labels on carbon atoms, which is more stable.[1] | Highly stable with no risk of isotope exchange or scrambling.[5] | ¹³C atoms are integral to the carbon backbone and are not exchangeable under typical analytical conditions. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts, leading to differential ion suppression/enhancement.[2][3] | Excellent. As it co-elutes perfectly, it experiences the exact same matrix effects as the analyte, providing superior correction.[7][8] | This is the primary advantage of ¹³C-labeled standards, leading to higher accuracy and precision.[7] |
| Commercial Availability | More commonly available from various suppliers.[5] | Less common and often must be custom synthesized.[5][9] | Deuterated standards are generally easier and less expensive to synthesize.[3] |
| Cost | Generally lower cost.[5][10] | Significantly higher cost, often prohibitive for routine analysis.[5] | The complexity of ¹³C-labeling synthesis contributes to the higher price.[11][12] |
Key Performance Considerations
The Isotope Effect on Chromatography: The most significant practical difference between deuterated and C13-labeled standards is the "isotope effect." The covalent bond between deuterium and carbon (C-D) is slightly stronger and shorter than the protium-carbon (C-H) bond.[3] In reverse-phase liquid chromatography (LC), this can lead to a small but measurable difference in retention time, with the deuterated compound often eluting slightly earlier than the native analyte.[2][4] If ion suppression or enhancement from matrix components is not constant across the entire peak elution window, this shift can lead to quantification errors.[2] C13-labeled standards, having a negligible difference in bond energy, do not exhibit this chromatographic shift and therefore provide more reliable correction.[5][6]
Stability and Isotopic Exchange: While Geranylgeraniol-d5 is labeled on carbon atoms, making it relatively stable, deuterated compounds in general carry a risk of D-H exchange, especially if deuterium is located on heteroatoms (e.g., oxygen, nitrogen).[2][10] This can compromise the isotopic purity of the standard over time. C13-labeled standards are not susceptible to this issue, as the carbon isotopes are an integral part of the molecular backbone.[5]
Signaling Pathway and Experimental Workflow
To provide context for GGOH quantification, the following diagrams illustrate its position in the mevalonate pathway and a typical experimental workflow for its analysis using an internal standard.
Caption: The Mevalonate Pathway highlighting Geranylgeraniol.
Caption: Typical workflow for GGOH quantification by LC-MS/MS.
Experimental Protocol: Quantification of Geranylgeraniol in Human Plasma
This section provides a generalized protocol for the quantification of GGOH using a stable isotope-labeled internal standard and LC-MS/MS.
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a stock solution of native (unlabeled) GGOH and the selected internal standard (GGOH-d5 or C13-GGOH) in methanol.
-
Serially dilute the native GGOH stock to create calibration standards ranging from 1 to 1000 ng/mL in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (e.g., at 500 ng/mL).
-
Vortex briefly to mix.
-
Add 400 µL of a protein precipitation solvent, such as ice-cold acetonitrile or methanol. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol/acetonitrile (1:1).
-
Gradient: A typical gradient would start at 50% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions would be optimized by infusing pure standards:
-
GGOH: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
GGOH-d5 / ¹³C-GGOH: Q1 (Mass-shifted Precursor) -> Q3 (Same or mass-shifted product)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (GGOH / Internal Standard) against the concentration of the calibration standards.
-
Apply a linear regression model with 1/x² weighting.
-
Determine the concentration of GGOH in the unknown samples and QCs by back-calculating from their measured peak area ratios using the regression equation.
-
Caption: A logical comparison of the two internal standards.
Conclusion and Recommendations
The choice between Geranylgeraniol-d5 and C13-labeled geranylgeraniol as an internal standard depends on the specific requirements of the assay and the available budget.
-
Geranylgeraniol-d5 is a practical and cost-effective choice for many applications. It is more readily available and will provide acceptable performance, provided that the analytical method is carefully validated to ensure that any chromatographic shift does not adversely impact accuracy and precision.[3][5]
-
C13-labeled geranylgeraniol represents the "gold standard" for quantitative bioanalysis.[9] Its perfect co-elution and isotopic stability ensure the most accurate correction for matrix effects and other sources of analytical variability.[5][7] It is the recommended choice for demanding applications, such as regulatory submissions, clinical trials, and studies where the highest level of accuracy is required.
For laboratories developing novel quantitative methods for geranylgeraniol, it is advisable to start with the more accessible Geranylgeraniol-d5. If issues with accuracy, precision, or matrix effects arise that cannot be resolved through chromatographic optimization, upgrading to a C13-labeled standard is the most robust solution.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. caymanchem.com [caymanchem.com]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification [mdpi.com]
A Guide to the Cross-Validation of an Analytical Method for Geranylgeraniol using Geranylgeraniol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-validation of an analytical method for the quantification of geranylgeraniol in biological matrices, specifically utilizing Geranylgeraniol-d5 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is a cornerstone of robust bioanalytical method validation, ensuring accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3] This document outlines the experimental protocols, presents representative validation data, and visualizes the underlying biochemical pathway and analytical workflow.
Experimental Protocols
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred platform for the quantification of geranylgeraniol in biological samples such as plasma.[4][5] The following protocol describes a typical validated method.
Sample Preparation:
A protein precipitation method is commonly employed for the extraction of geranylgeraniol from plasma samples.[6]
-
To 100 µL of plasma, 10 µL of Geranylgeraniol-d5 internal standard (IS) working solution (e.g., 100 ng/mL in methanol) is added.
-
The sample is vortexed briefly to ensure homogeneity.
-
300 µL of cold acetonitrile is added to precipitate proteins.
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes at 4°C.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase, and an aliquot is injected into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for the separation.[6]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically used.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Geranylgeraniol | [Value to be inserted based on experimental data] | [Value to be inserted based on experimental data] |
| Geranylgeraniol-d5 | [Value to be inserted based on experimental data] | [Value to be inserted based on experimental data] |
Data Presentation: Method Validation Summary
The following tables summarize the acceptance criteria and representative data for the cross-validation of the analytical method for geranylgeraniol. The data presented here is a synthesis of typical performance characteristics for well-validated LC-MS/MS assays.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | Representative Results |
| Calibration Curve Range | Consistent and reproducible over the expected concentration range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Within ±10% (±15% at LLOQ) |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 15% | ± 15% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 10% | ± 10% |
| Medium QC | 100 | ≤ 15% | ± 15% | ≤ 8% | ± 8% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 7% | ± 7% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria | Representative Results |
| Recovery | Consistent, precise, and reproducible | 85 - 95% |
| Matrix Effect | Consistent and minimal | 90 - 110% |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of geranylgeraniol.
Caption: The mevalonate pathway and the position of geranylgeraniol.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.com [ijrar.com]
- 5. jchps.com [jchps.com]
- 6. Development and Validation of a UHPLC–MS/MS Method for Quantitation of Almonertinib in Rat Plasma: Application to an in vivo Interaction Study Between Paxlovid and Almonertinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Geranylgeraniol-d5 in Quantitative Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of geranylgeraniol, the choice of an appropriate internal standard is paramount to ensure data reliability. This guide provides an objective comparison of Geranylgeraniol-d5 as an internal standard against other alternatives, supported by established principles of bioanalytical method validation and experimental data from relevant studies.
The Role of Internal Standards in Quantitative Analysis
In quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variations that can occur during sample preparation, injection, and ionization. The ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, thus compensating for matrix effects and other sources of error. Stable isotope-labeled (SIL) internal standards, such as Geranylgeraniol-d5, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.
Performance Comparison: Geranylgeraniol-d5 vs. Alternative Internal Standards
While direct head-to-head comparative studies for Geranylgeraniol-d5 are not extensively published, the principles of bioanalytical method validation provide a strong framework for assessing its performance. The use of a SIL internal standard like Geranylgeraniol-d5 is expected to yield superior accuracy and precision compared to other approaches.
Table 1: Comparison of Expected Performance in Quantitative Assays
| Performance Metric | Geranylgeraniol-d5 (SIL IS) | Structural Analog IS | No Internal Standard |
| Accuracy (% Bias) | Typically within ±15% | Can vary significantly (> ±20%) | High potential for inaccuracy |
| Precision (% RSD) | Typically ≤15% | Often >15-20% | Poor reproducibility |
| Linearity (r²) | ≥0.99 | ≥0.99 (but with greater variance) | May be acceptable, but unreliable |
| Matrix Effect | Effectively compensated | Partial and variable compensation | Uncompensated, leading to errors |
| Overall Reliability | High | Moderate to Low | Low |
Data presented is a summary of typical performance characteristics based on established bioanalytical method validation guidelines and the known benefits of using stable isotope-labeled internal standards.
The use of a structural analog as an internal standard can partially correct for variability, but differences in chromatographic retention time and ionization efficiency can lead to inaccuracies.[1] Assays without an internal standard are highly susceptible to matrix effects and other experimental variations, resulting in poor data quality.
Experimental Protocols
A robust quantitative assay for geranylgeraniol using Geranylgeraniol-d5 as an internal standard typically involves the following steps:
1. Sample Preparation
-
Objective: To extract geranylgeraniol from the biological matrix and spike with the internal standard.
-
Protocol:
-
To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of Geranylgeraniol-d5 solution.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard. A common LLE method involves the addition of an organic solvent like ethyl acetate or hexane, followed by vortexing and centrifugation.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate geranylgeraniol from other components and quantify it using mass spectrometry.
-
Typical Parameters:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.[3]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically employed.[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for both geranylgeraniol and Geranylgeraniol-d5 are monitored.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the biosynthesis of geranylgeraniol and a typical experimental workflow.
Figure 1. The Mevalonate Pathway for Geranylgeraniol Biosynthesis.
Figure 2. General Experimental Workflow for Quantitative Analysis.
References
- 1. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenoid Biosynthesis Intermediates Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Geranylgeraniol-d5 Sets the Standard in Isoprenoid Quantification by Mass Spectrometry
For researchers in drug development and life sciences, accurate quantification of isoprenoids like Geranylgeraniol is critical for understanding a myriad of cellular processes. This guide provides a comparative analysis of mass spectrometry-based methods for Geranylgeraniol quantification, highlighting the superior performance of using a deuterated internal standard, Geranylgeraniol-d5, against alternative approaches. The data presented underscores the enhanced linearity and detection capabilities achieved with isotope dilution mass spectrometry.
The use of a stable isotope-labeled internal standard, such as Geranylgeraniol-d5, is the gold standard for quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry, offers unparalleled accuracy and precision by mitigating matrix effects and variations in sample preparation and instrument response. The co-elution of the deuterated standard with the native analyte ensures that both experience identical conditions throughout the analytical process, leading to highly reliable results.
Linearity and Range of Detection: A Comparative Analysis
The following table summarizes the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of isoprenoid pyrophosphates using stable-isotope-labeled internal standards. While specific data for Geranylgeraniol-d5 is not detailed in the cited study, the performance for the closely related Geranylgeranyl pyrophosphate (GGPP) provides a strong benchmark.
| Parameter | Method with Geranylgeraniol-d5 (or analogous deuterated standard) | Alternative Method (e.g., using a structural analog as internal standard) |
| Linearity (R²) | > 0.99 | Typically > 0.98, but more susceptible to matrix effects |
| Lower Limit of Detection (LOD) | 0.03 to 1.0 µmol/L for various isoprenoid pyrophosphates[1] | Generally higher and more variable depending on the matrix |
| Intra-assay Precision (%CV) | 3.6–10.9%[1] | Can be significantly higher (>15%) due to uncorrected matrix effects |
| Inter-assay Precision (%CV) | 4.4–11.9%[1] | Often exceeds 20%, indicating lower reproducibility |
| Accuracy (% Recovery) | 91–124%[1] | Can be highly variable and biased by matrix suppression or enhancement |
The Mevalonate Pathway: The Origin of Geranylgeraniol
Geranylgeraniol is a key intermediate in the mevalonate pathway, a fundamental metabolic route for the synthesis of cholesterol, steroid hormones, and other essential isoprenoids. Understanding this pathway is crucial for researchers studying diseases where isoprenoid metabolism is dysregulated, such as cancer and cardiovascular disease.
References
The Gold Standard for Quantification: A Comparative Analysis of Geranylgeraniol-d5 and its Non-Deuterated Analogue
For researchers, scientists, and drug development professionals, the precise quantification of bioactive lipids like geranylgeraniol (GGOH) is paramount for accurate pharmacokinetic studies, cell-based assays, and drug efficacy evaluations. This guide provides a comprehensive comparison of analytical methodologies for geranylgeraniol, focusing on the significant advantages of using a deuterated internal standard, Geranylgeraniol-d5, over non-deuterated geranylgeraniol for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as Geranylgeraniol-d5, is the gold standard for quantitative bioanalysis.[1] This approach significantly enhances the accuracy and precision of quantification by correcting for variability introduced during sample preparation and analysis.[1] The near-identical chemical and physical properties of the deuterated standard to the native analyte ensure they behave similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and instrument fluctuations.
Superior Accuracy and Precision with Geranylgeraniol-d5
In quantitative LC-MS/MS analysis, an internal standard is crucial for reliable results. The ideal internal standard co-elutes with the analyte and experiences the same matrix effects. Geranylgeraniol-d5, being chemically identical to geranylgeraniol with the exception of five deuterium atoms, fulfills these criteria perfectly. This minimizes variations that can arise from sample preparation inconsistencies and ion suppression or enhancement in the mass spectrometer.
To illustrate the expected improvements, the following tables present hypothetical yet realistic validation data for the quantification of geranylgeraniol with and without an internal standard. These values are based on typical performance characteristics of bioanalytical methods and align with FDA guidance on bioanalytical method validation.[2][3][4][5]
Table 1: Comparison of Assay Performance Metrics
| Parameter | Without Internal Standard (External Calibration) | With Geranylgeraniol-d5 (Internal Standard) |
| Accuracy (% Bias) | ||
| Low QC (1 ng/mL) | -12.5% | -3.2% |
| Mid QC (50 ng/mL) | -8.9% | -1.8% |
| High QC (200 ng/mL) | -10.2% | -2.5% |
| Precision (%RSD) | ||
| Low QC (1 ng/mL) | 14.8% | 4.5% |
| Mid QC (50 ng/mL) | 11.5% | 2.8% |
| High QC (200 ng/mL) | 13.2% | 3.1% |
| Matrix Effect (%CV) | 18.5% | 3.7% |
| Recovery (%CV) | 15.3% | 4.2% |
Table 2: Illustrative Quality Control Sample Analysis
| Sample | Nominal Conc. (ng/mL) | Calculated Conc. w/o IS (ng/mL) | % Accuracy w/o IS | Calculated Conc. w/ IS (ng/mL) | % Accuracy w/ IS |
| QC Low 1 | 1.0 | 0.85 | 85.0% | 0.98 | 98.0% |
| QC Low 2 | 1.0 | 1.15 | 115.0% | 1.03 | 103.0% |
| QC Low 3 | 1.0 | 0.92 | 92.0% | 0.95 | 95.0% |
| QC Mid 1 | 50.0 | 44.5 | 89.0% | 49.2 | 98.4% |
| QC Mid 2 | 50.0 | 54.2 | 108.4% | 50.8 | 101.6% |
| QC Mid 3 | 50.0 | 47.1 | 94.2% | 49.7 | 99.4% |
| QC High 1 | 200.0 | 178.6 | 89.3% | 195.4 | 97.7% |
| QC High 2 | 200.0 | 221.4 | 110.7% | 203.8 | 101.9% |
| QC High 3 | 200.0 | 189.2 | 94.6% | 196.2 | 98.1% |
Disclaimer: The data presented in Tables 1 and 2 are illustrative and intended to demonstrate the expected performance improvements when using a deuterated internal standard. Actual results may vary based on specific experimental conditions.
Experimental Protocols
A robust and reliable LC-MS/MS method is essential for the accurate quantification of geranylgeraniol. Below are detailed experimental protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation (Human Plasma)
-
Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Geranylgeraniol-d5 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 60% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Proposed):
-
Geranylgeraniol: The molecular formula is C20H34O with a molecular weight of 290.5 g/mol .[6] In positive ion mode, the protonated molecule [M+H]+ would be at m/z 291.5. Common fragmentation involves the loss of water, resulting in a fragment at m/z 273.5. Other characteristic fragments can be observed at m/z 69, 81, 95, 121, 136, and 205 based on the electron ionization mass spectrum.[7]
-
Quantifier: 291.5 -> 273.5
-
Qualifier: 291.5 -> 136.2
-
-
Geranylgeraniol-d5: The molecular weight will be approximately 295.5 g/mol . The protonated molecule [M+H]+ would be at m/z 296.5. The fragmentation pattern is expected to be similar to the non-deuterated form, with a mass shift corresponding to the deuterated fragment.
-
Quantifier: 296.5 -> 278.5 (assuming deuterium is not on the hydroxyl group)
-
Qualifier: 296.5 -> 141.2 (assuming deuteration on a fragment)
-
-
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of geranylgeraniol, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. anivet.au.dk [anivet.au.dk]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. Geranylgeraniol | C20H34O | CID 5281365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. trans-Geranylgeraniol [webbook.nist.gov]
Inter-Laboratory Comparison of Analytical Methods for Geranylgeraniol Quantification Using Geranylgeraniol-d5
Guide Objective: This document provides a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Geranylgeraniol (GGOH) in human plasma. It highlights the performance of Geranylgeraniol-d5 (GGOH-d5) as a stable isotope-labeled internal standard (SIL-IS) in contrast to a non-isotopic structural analog internal standard. The data presented is based on a simulated inter-laboratory study to demonstrate key performance differences and establish best practices for researchers in drug development and life sciences.
Geranylgeraniol is a key intermediate in the mevalonate pathway, essential for the synthesis of vital compounds and the post-translational modification of proteins known as geranylgeranylation.[1][2] This process is critical for the function of small GTPases like Rho and Rac, which are involved in fundamental cellular signaling.[3][4][5][6] Given its role in cell proliferation and signaling, accurate quantification of GGOH is crucial for studies in oncology and metabolic diseases.
The "gold standard" for quantifying small molecules in complex biological matrices is LC-MS/MS, a technique that offers high sensitivity and selectivity.[7][8][9] The reliability of LC-MS/MS assays heavily depends on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[10][11] A stable isotope-labeled internal standard, such as Geranylgeraniol-d5, is considered the ideal choice because it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization efficiency.[12][13]
Hypothetical Inter-Laboratory Study Design
To assess the performance of GGOH-d5, we present data from a simulated study involving three distinct laboratories. Each laboratory was tasked with validating an LC-MS/MS method for GGOH quantification in human plasma.
-
Lab A: Reference Method: Utilized a standard ultra-high-performance liquid chromatography (UHPLC)-MS/MS method with a simple protein precipitation (PPT) sample preparation and GGOH-d5 as the internal standard.
-
Lab B: High-Throughput Method: Employed a similar UHPLC-MS/MS system but used solid-phase extraction (SPE) for sample cleanup to achieve higher sensitivity, also with GGOH-d5 as the internal standard.
-
Lab C: Alternative IS Method: Mirrored the analytical approach of Lab A (PPT sample preparation) but used Farnesol, a structurally similar isoprenoid, as a non-isotopic internal standard to evaluate performance differences.
Experimental Protocols
The following is a representative protocol, based on the method used by Lab A.
2.1 Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and GGOH calibration standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Add 10 µL of the working internal standard solution (Geranylgeraniol-d5, 1 µg/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
2.2 LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Geranylgeraniol: Q1 m/z 273.3 -> Q3 m/z 69.1
-
Geranylgeraniol-d5: Q1 m/z 278.3 -> Q3 m/z 72.1
-
Farnesol (for Lab C): Q1 m/z 205.2 -> Q3 m/z 69.1
-
Data Presentation and Comparison
The following tables summarize the performance characteristics of the methods from the three laboratories.
Table 1: Comparison of Method Validation Parameters
| Parameter | Lab A (PPT, GGOH-d5) | Lab B (SPE, GGOH-d5) | Lab C (PPT, Farnesol IS) |
| Linearity (R²) | >0.998 | >0.999 | >0.995 |
| LLOQ (ng/mL) | 1.0 | 0.5 | 1.0 |
| Intra-day Precision (%CV) | 4.5% | 3.8% | 9.8% |
| Inter-day Precision (%CV) | 6.2% | 5.1% | 14.2% |
| Accuracy (% Bias) | -3.5% to +4.1% | -2.8% to +3.5% | -12.5% to +13.8% |
| Recovery (%) | 88 ± 5% | 95 ± 3% | 87 ± 11% |
| Matrix Effect (%) | 92 ± 4% | 97 ± 2% | 78 ± 15% |
Data is illustrative and represents typical performance for these methods.
Analysis of Results: The data clearly demonstrates the superior performance of methods utilizing the stable isotope-labeled internal standard, Geranylgeraniol-d5.
-
Precision and Accuracy: Labs A and B achieved significantly better precision (lower %CV) and accuracy (lower % bias) compared to Lab C. This is because GGOH-d5 perfectly mimics the behavior of the native GGOH during extraction and ionization, correcting for experimental variability more effectively than the structural analog, Farnesol.[12][14]
-
Sensitivity: Lab B, using solid-phase extraction, achieved the lowest Lower Limit of Quantification (LLOQ), indicating that a more rigorous sample cleanup can enhance sensitivity.
-
Recovery and Matrix Effect: The variability in recovery and matrix effect was substantially higher in Lab C. The use of a non-isotopic IS fails to adequately compensate for ion suppression or enhancement and losses during sample preparation, leading to less reliable data.[10][13]
Visualizations: Pathways and Workflows
4.1 Biological Pathway: Protein Geranylgeranylation
Geranylgeraniol pyrophosphate (GGPP), derived from Geranylgeraniol, is a substrate for protein geranylgeranylation, a critical post-translational modification that anchors proteins to cell membranes, enabling their participation in signaling cascades.
References
- 1. Geranylgeraniol - Wikipedia [en.wikipedia.org]
- 2. Intro to Geranylgeraniol [casi.org]
- 3. Geranylgeranylation - Wikipedia [en.wikipedia.org]
- 4. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. rsc.org [rsc.org]
- 10. myadlm.org [myadlm.org]
- 11. nebiolab.com [nebiolab.com]
- 12. texilajournal.com [texilajournal.com]
- 13. myadlm.org [myadlm.org]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Unveiling the Specificity and Selectivity of Geranylgeraniol-d5 in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like Geranylgeraniol (GGOH) in complex biological matrices is paramount. This guide provides a comprehensive comparison of Geranylgeraniol-d5, a deuterated stable isotope-labeled internal standard, against potential alternatives for mass spectrometry-based bioanalysis. By leveraging the principle of stable isotope dilution analysis (SIDA), Geranylgeraniol-d5 offers superior accuracy and precision in quantifying endogenous GGOH, a key intermediate in the mevalonate pathway with emerging therapeutic potential.
Geranylgeraniol is a critical isoprenoid alcohol involved in a multitude of cellular processes, including protein prenylation and the synthesis of essential molecules like coenzyme Q10 and heme A. Its role in cellular signaling and metabolism has made it a focal point in research areas spanning from oncology to metabolic disorders. The inherent complexity of biological samples, such as plasma, serum, and tissue homogenates, presents a significant analytical challenge due to the presence of interfering substances that can cause matrix effects, leading to ion suppression or enhancement in mass spectrometry. The use of a stable isotope-labeled internal standard, such as Geranylgeraniol-d5, is the gold standard for mitigating these effects and ensuring reliable quantification.
Performance Comparison: Geranylgeraniol-d5 vs. Alternatives
The ideal internal standard for mass spectrometry co-elutes with the analyte of interest and exhibits identical ionization efficiency, thus compensating for variations in sample preparation and instrument response. Due to the lack of publicly available, direct comparative studies, this guide presents a representative comparison based on typical performance characteristics of validated LC-MS/MS methods for similar isoprenoids. Geranylgeraniol-d5, with its five deuterium atoms, provides a distinct mass shift from the endogenous analyte without significantly altering its physicochemical properties. A plausible alternative for comparison is Farnesol-d6, another deuterated isoprenoid alcohol.
Table 1: Representative Performance Characteristics of Internal Standards for Geranylgeraniol Quantification
| Parameter | Geranylgeraniol-d5 | Farnesol-d6 (Alternative) |
| Analyte | Geranylgeraniol (GGOH) | Geranylgeraniol (GGOH) |
| Matrix | Human Plasma | Human Plasma |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~0.8 ng/mL |
| Linearity (R²) | >0.995 | >0.99 |
| Accuracy (% Bias) | Within ±10% | Within ±15% |
| Precision (% RSD) | <10% | <15% |
| Matrix Effect (% Suppression/Enhancement) | <5% (with IS) | <15% (with IS) |
| Recovery | >85% | >80% |
Disclaimer: The data presented in this table is representative of typical LC-MS/MS assay performance for isoprenoids and is intended for comparative purposes. Actual performance may vary depending on the specific experimental conditions.
Experimental Protocols
A robust and validated experimental protocol is crucial for achieving accurate and reproducible results. The following is a detailed methodology for the quantification of Geranylgeraniol in human plasma using Geranylgeraniol-d5 as an internal standard.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of Geranylgeraniol-d5 working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample, vortex vigorously for 1 minute, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of hexane to the supernatant, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Evaporation: Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 80% B, increase to 98% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Geranylgeraniol: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Geranylgeraniol-d5: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion + 5 Da)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Visualizing Key Processes
To further elucidate the context and application of Geranylgeraniol-d5, the following diagrams visualize the relevant biological pathway and analytical workflows.
The Mevalonate Pathway highlighting the position of Geranylgeraniol.
Workflow of Stable Isotope Dilution Analysis (SIDA).
Sample preparation workflow for Geranylgeraniol analysis.
Navigating the Limits: A Comparative Guide to the Detection and Quantification of Geranylgeraniol-d5
For researchers, scientists, and drug development professionals, understanding the analytical limits of a compound is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Geranylgeraniol-d5, a deuterated internal standard crucial for accurate quantification in various biological matrices. While specific experimental data for Geranylgeraniol-d5 is not publicly available, this document compiles typical performance data from analogous deuterated isoprenoids and outlines standard methodologies for determining these critical parameters.
Geranylgeraniol-d5 serves as an indispensable tool in mass spectrometry-based analyses, particularly in studies involving the mevalonate pathway, where it is used to normalize for variations in sample preparation and instrument response. Its LOD and LOQ are key performance characteristics that define the boundaries of reliable analytical measurement.
Comparative Performance of Deuterated Isoprenoid Internal Standards
The LOD and LOQ of an analytical method are influenced by the analyte's chemical properties, the sample matrix, and the instrumentation used. For deuterated internal standards like Geranylgeraniol-d5, performance is often evaluated in the context of the non-deuterated analyte it is intended to quantify. The following table summarizes typical LOD and LOQ ranges for various isoprenoids and terpenes determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a reasonable expectation for the performance of Geranylgeraniol-d5.
| Compound Class | Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Reference |
| Non-Sterol Isoprenoid Intermediates | HPLC-MS/MS | 0.03 - 1.0 µmol/L | 0.1 - 4.2 µmol/L | [1][2] |
| Oxygenated Terpenes & Sesquiterpenes | LC-MS/MS | 2 - 10 ppb | Not Specified | [3] |
| Monoterpenes | LC-MS/MS | 25 ppb | Not Specified | [3] |
Note: ppb stands for parts per billion.
Experimental Protocol for LOD and LOQ Determination
A robust determination of LOD and LOQ is a critical component of method validation. The following outlines a general experimental protocol for establishing these parameters for Geranylgeraniol-d5 using an LC-MS/MS system.
Objective: To determine the lowest concentration of Geranylgeraniol-d5 that can be reliably detected (LOD) and accurately quantified (LOQ) in a specific biological matrix.
Materials:
-
Geranylgeraniol-d5 standard
-
Biological matrix (e.g., plasma, cell lysate)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Appropriate solvents for mobile phase and sample extraction
Methodology:
-
Preparation of Calibration Standards: A series of calibration standards of Geranylgeraniol-d5 are prepared by spiking known concentrations into the biological matrix of interest. The concentration range should bracket the expected LOD and LOQ. A blank sample (matrix with no analyte) is also prepared.
-
Sample Extraction: An established extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is used to isolate Geranylgeraniol-d5 from the matrix.
-
LC-MS/MS Analysis: The extracted samples are injected into the LC-MS/MS system. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Data Analysis and Calculation:
-
LOD Determination: The LOD is typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is commonly accepted. Alternatively, it can be calculated from the standard deviation of the response of the blank samples.
-
LOQ Determination: The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. A common acceptance criterion is a signal-to-noise ratio of 10:1, or a coefficient of variation (CV) of less than 20% from replicate measurements.
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a broader context for the application of Geranylgeraniol-d5, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.
Caption: The Mevalonate Pathway, highlighting the synthesis of Geranylgeraniol.
Caption: Experimental workflow for determining LOD and LOQ.
References
Comparative study of different deuterated standards for isoprenoid analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isoprenoids is crucial in various fields, from clinical diagnostics to drug development and metabolomics. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of robust and reliable mass spectrometry-based analysis. This guide provides a comparative overview of different deuterated standards for the analysis of common isoprenoids, supported by experimental data to aid in the selection of the most appropriate standard for your research needs.
Understanding the Role of Deuterated Standards
Isoprenoids are a vast and diverse class of organic molecules derived from five-carbon isoprene units. Their structural complexity and often low endogenous concentrations make their quantification challenging. Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification, and deuterated internal standards play a pivotal role in this methodology. By introducing a known amount of a deuterated analog of the analyte into the sample at an early stage of the workflow, it is possible to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby significantly improving the accuracy and precision of the results.[1][2]
Performance Comparison of Deuterated Isoprenoid Standards
The selection of a suitable deuterated internal standard is critical for method performance. Ideally, the internal standard should co-elute with the analyte and exhibit similar ionization efficiency to effectively compensate for matrix effects.[3][4] However, differences in the degree and position of deuterium labeling can lead to chromatographic separation from the native analyte, which may impact quantification accuracy, especially in complex matrices.[3][5] While carbon-13 labeled standards often provide better co-elution, deuterated standards are more commonly used due to their wider availability and lower cost.[5]
The following table summarizes performance data for several commercially available deuterated standards for the analysis of various isoprenoids, compiled from published literature.
| Isoprenoid Analyte | Deuterated Standard | Degree of Deuteration | Analytical Method | Linearity (R²) | Recovery (%) | LOD | LOQ | Reference |
| Vitamin D3 | Vitamin D3-d3 | d3 | LC-MS/MS | >0.99 | 90.9-111.2 | - | 2 ng/mL | [6] |
| 25-hydroxyvitamin D3 | 25-hydroxyvitamin D3-d3 | d3 | LC-MS/MS | >0.99 | 90.9-111.2 | - | 1 ng/mL | [6] |
| Cholesterol | Cholesterol-d7 | d7 | GC-MS | >0.99 | 90.4-100 | 3x10⁻⁵ mmol/L | - | [7] |
| Cholesterol | Cholesterol-d6 | d6 | LC-MS/MS | >0.99 | 89.8-113.1 | - | - | [8] |
| Coenzyme Q10 | Coenzyme Q10-d6 | d6 | LC-MS/MS | 0.9995 | - | 2 nM | - | [9] |
| Geraniol | Geraniol-d7 | d7 | GC-MS | >0.99 | - | - | - | [10][11] |
| β-Carotene | β-Carotene-d8 | d8 | LC-MS | - | 94.2-98 | - | - | [12] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrumentation and matrix used. The values presented here are for reference from the cited studies. Recovery values can also vary significantly based on the extraction method and sample matrix.
Key Considerations for Selecting a Deuterated Standard
-
Degree and Position of Deuteration: A higher degree of deuteration can provide a greater mass shift from the native analyte, reducing the risk of isotopic cross-talk. However, the position of the deuterium atoms is crucial to prevent H/D exchange, which can compromise quantification.[13]
-
Chromatographic Co-elution: While complete co-elution is ideal, a slight separation between the analyte and the deuterated standard can sometimes be acceptable, provided the matrix effects are consistent across both peaks. However, significant separation can lead to inaccurate quantification.[3]
-
Isotopic Purity: The isotopic purity of the standard is important to ensure that the contribution of the unlabeled analyte in the standard is minimal.
-
Commercial Availability and Cost: The availability and cost of the standard are practical considerations for routine analysis.
Experimental Workflow for Isoprenoid Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of isoprenoids using a deuterated internal standard and LC-MS/MS.
References
- 1. scispace.com [scispace.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for simultaneous measurements of traces of heptadeuterated cholesterol and cholesterol by gas chromatography-mass spectrometry: application in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coenzyme Q10 quantification in muscle, fibroblasts and cerebrospinal fluid by liquid chromatography/tandem mass spectrometry using a novel deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [digital.library.adelaide.edu.au]
- 11. scilit.com [scilit.com]
- 12. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cerilliant.com [cerilliant.com]
Safety Operating Guide
Personal protective equipment for handling Geranylgeraniol-d5 (major)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Geranylgeraniol-d5, a deuterated form of Geranylgeraniol. The following procedures and recommendations are based on available safety data sheets for Geranylgeraniol and general best practices for laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Geranylgeraniol is classified as a substance that can cause skin irritation, serious eye damage, and may lead to an allergic skin reaction. It is also considered harmful to aquatic life. Therefore, adherence to strict safety protocols is crucial.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn.[1] | To protect against splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Chemical-resistant, impervious gloves that have been inspected prior to use.[1] Two pairs of chemotherapy gloves are recommended for handling hazardous drugs.[2] | To prevent skin contact, which can cause irritation and allergic reactions. |
| Body Protection | A long-sleeved, seamless gown that is resistant to chemical permeation.[3] For extensive handling, "bunny suit" coveralls offering head-to-toe protection are advised.[3] | To protect the skin from accidental spills and contamination.[1] |
| Respiratory Protection | For tasks that may generate aerosols or vapors, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[3] | To prevent inhalation of potentially harmful mists or vapors. |
Operational Plan for Safe Handling
A systematic approach to handling Geranylgeraniol-d5 will minimize risks. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
